molecular formula C13H13NO B3100012 1-Quinolin-6-yl-butan-1-one CAS No. 135808-70-7

1-Quinolin-6-yl-butan-1-one

Cat. No.: B3100012
CAS No.: 135808-70-7
M. Wt: 199.25 g/mol
InChI Key: JSOYHSSJZOFZOC-UHFFFAOYSA-N
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Description

1-Quinolin-6-yl-butan-1-one is a ketone-based organic compound featuring a quinoline heterocycle. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and significant role in drug discovery . Quinoline derivatives are extensively investigated for their potential in multiple therapeutic areas, including as anticancer agents, antimicrobials, and treatments for parasitic diseases . Specifically, quinoline-containing molecules have shown mechanisms of action that involve inhibition of critical pathways such as the epidermal growth factor receptor (EGFR) and PI3K, induction of apoptosis, and disruption of cell cycle progression in cancer cells . The structure of 1-Quinolin-6-yl-butan-1-one, which combines the planar, aromatic quinoline ring with a flexible aliphatic ketone chain, presents a versatile building block for chemical synthesis. Researchers can utilize this compound in the design and development of novel small-molecule libraries, particularly in the structural modification of natural products to enhance pharmacological properties or as a key intermediate in the synthesis of more complex bioactive molecules . This compound is provided for research purposes to support innovation in these fields. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-quinolin-6-ylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-4-13(15)11-6-7-12-10(9-11)5-3-8-14-12/h3,5-9H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOYHSSJZOFZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Quinolin-6-yl)butan-1-one: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. This guide focuses on a specific derivative, 1-(Quinolin-6-yl)butan-1-one , providing a comprehensive overview of its chemical identity, a proposed synthetic pathway, and a detailed breakdown of the analytical techniques required for its structural confirmation and characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel quinoline-based compounds.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is 1-(quinolin-6-yl)butan-1-one . This nomenclature precisely describes a butyryl group attached to the C6 position of the quinoline ring system.

Molecular Formula: C₁₃H₁₃NO

Molecular Weight: 199.25 g/mol

Chemical Structure:

The structure consists of a quinoline bicyclic heteroaromatic system where a butan-1-one substituent is attached at the 6th position of the benzene ring portion of the quinoline.

Synthesis of 1-(Quinolin-6-yl)butan-1-one

A plausible and efficient method for the synthesis of 1-(quinolin-6-yl)butan-1-one is the Friedel-Crafts acylation of quinoline. This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring. Due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, the substitution is directed to the benzene ring of the quinoline, primarily at the C6 and C8 positions.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The reaction involves treating quinoline with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Quinoline + Butanoyl Chloride --(AlCl₃)--> 1-(Quinolin-6-yl)butan-1-one + 1-(Quinolin-8-yl)butan-1-one + HCl

It is important to note that this reaction will likely yield a mixture of the 6- and 8-substituted isomers, which will necessitate purification, typically via column chromatography.

Experimental Protocol: A Step-by-Step Guide

Materials:

  • Quinoline

  • Butanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add butanoyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the formation of the acylium ion complex.

  • Addition of Quinoline: Dissolve quinoline (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of 1M HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the 6- and 8-isomers and other impurities.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reagents and a dry apparatus is critical as Lewis acids like AlCl₃ react violently with water, which would deactivate the catalyst.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Controlled Addition at 0 °C: The initial stages of the reaction are exothermic. Slow, dropwise addition at low temperature helps to control the reaction rate and prevent unwanted side reactions.

  • Acidic Work-up: The acidic quench is necessary to break down the aluminum-ketone complex formed during the reaction, liberating the ketone product.

  • Chromatographic Purification: The directing effects of the quinoline ring are not perfectly selective, leading to a mixture of isomers. Column chromatography is a standard and effective method for separating these closely related compounds based on their differential polarity.

Structural Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 1-(quinolin-6-yl)butan-1-one. The following spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

  • Aromatic Region (δ 7.0-9.0 ppm): The seven protons on the quinoline ring will appear in this region as a series of doublets, triplets, and doublets of doublets, characteristic of the quinoline ring system. The specific coupling patterns and chemical shifts will confirm the 6-substitution pattern.

  • Aliphatic Region (δ 1.0-3.5 ppm):

    • A triplet around δ 3.0-3.5 ppm, integrating to 2H, corresponding to the -CH₂- group adjacent to the carbonyl.

    • A multiplet (sextet) around δ 1.7-2.0 ppm, integrating to 2H, for the internal -CH₂- group of the butyl chain.

    • A triplet around δ 1.0-1.2 ppm, integrating to 3H, for the terminal methyl (-CH₃) group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

  • Carbonyl Carbon: A signal in the downfield region, typically around δ 195-205 ppm, is characteristic of a ketone carbonyl carbon.

  • Aromatic Carbons: Nine signals will be present in the aromatic region (δ 120-155 ppm) corresponding to the carbons of the quinoline ring.

  • Aliphatic Carbons: Three signals will appear in the upfield region (δ 10-40 ppm) for the three distinct carbon environments in the butyl chain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 199, corresponding to the molecular weight of 1-(quinolin-6-yl)butan-1-one.

  • Fragmentation Pattern: Characteristic fragmentation would involve the loss of alkyl fragments from the butyl chain. A significant peak would be expected at m/z = 156, corresponding to the [M - C₃H₇]⁺ ion (loss of a propyl radical), representing the stable quinolinoyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • C=O Stretch: A strong, sharp absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl group of the ketone.

  • C-H Stretches (Aromatic): Absorption bands above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the quinoline ring.

  • C-H Stretches (Aliphatic): Absorption bands just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the butyl chain.

  • C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region will correspond to the aromatic carbon-carbon and carbon-nitrogen stretching vibrations within the quinoline ring.

Potential Applications and Research Directions

While specific biological data for 1-(quinolin-6-yl)butan-1-one is not extensively documented, the broader class of quinoline derivatives has demonstrated a wide range of pharmacological activities. This suggests that 1-(quinolin-6-yl)butan-1-one could be a valuable lead compound or intermediate for the development of novel therapeutic agents.

  • Antimicrobial and Antifungal Agents: Many quinoline derivatives exhibit potent activity against various bacterial and fungal strains[1]. The introduction of a lipophilic butyl ketone chain could enhance membrane permeability and interaction with microbial targets.

  • Anticancer Agents: The quinoline scaffold is present in several approved anticancer drugs. These compounds often act by inhibiting key enzymes involved in cell proliferation and survival. 1-(Quinolin-6-yl)butan-1-one could serve as a precursor for more complex molecules with potential antiproliferative activity.

  • Antimalarial Drugs: Quinoline is the core structure of several antimalarial drugs, including chloroquine and quinine. Research into new quinoline derivatives continues to be a priority in the fight against malaria.

Further research on 1-(quinolin-6-yl)butan-1-one would involve its synthesis and purification, followed by a comprehensive evaluation of its biological activities through in vitro and in vivo screening assays.

Conclusion

This technical guide provides a detailed overview of 1-(quinolin-6-yl)butan-1-one, including its IUPAC name, structure, a robust synthetic protocol, and the necessary analytical methods for its characterization. The information presented herein is intended to empower researchers to synthesize and investigate this and related quinoline derivatives, paving the way for new discoveries in drug development and materials science.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of 1-(Quinolin-6-yl)butan-1-one cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Reaction & Work-up cluster_purification Purification cluster_product Product Quinoline Quinoline Reaction Friedel-Crafts Acylation Quinoline->Reaction ButanoylChloride Butanoyl Chloride ButanoylChloride->Reaction LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Reaction Solvent Anhydrous DCM Solvent->Reaction Temp 0°C to Reflux Temp->Reaction Workup Acidic Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(Quinolin-6-yl)butan-1-one Purification->Product

Caption: Workflow for the synthesis of 1-(Quinolin-6-yl)butan-1-one.

References

  • O'Donnell, F., Smyth, T. J., Ramachandran, V. N., & Smyth, W. F. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-38. [Link]

Sources

Quantum Mechanical Profiling of Quinoline Scaffolds: From Electronic Structure to Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarial (Chloroquine), antibacterial (Ciprofloxacin), and anticancer agents. However, the rational design of new derivatives requires more than structural intuition; it demands a rigorous understanding of electronic distribution, frontier orbitals, and reactivity indices.

This technical guide provides a standardized, self-validating computational protocol for analyzing quinoline derivatives. It moves beyond basic geometry optimization to advanced reactivity descriptors (Fukui functions, NBO analysis) that directly inform Structure-Activity Relationship (SAR) studies.

Part 1: Theoretical Framework & Causality[1]

Why Quantum Mechanics for Quinolines?

In drug development, the biological activity of a quinoline derivative is governed by its ability to interact with a target protein (e.g., PfDHFR in malaria or EGFR in cancer). These interactions are fundamentally electrostatic and orbital-controlled.[1]

  • The Nitrogen Lone Pair: The pyridine nitrogen (N1) is a critical hydrogen bond acceptor. QM calculations quantify the electron density availability at this site, predicting binding affinity.[1]

  • Aromaticity & Stacking: The planar nature of quinoline allows for

    
    -
    
    
    
    stacking (e.g., intercalation into DNA). Analysis of the Quadrupole Moment and
    
    
    -electron delocalization predicts the strength of these non-covalent interactions.
  • Metabolic Stability: Fukui functions predict sites susceptible to cytochrome P450 oxidation, allowing medicinal chemists to block "soft spots" (metabolic hotspots) with halogens or methyl groups.[1]

The Logic of Descriptor Selection
DescriptorCausality in Drug Design
HOMO Energy (

)
Measures electron-donating ability.[2] High

correlates with better radical scavenging (antioxidant) activity.[1]
LUMO Energy (

)
Measures electron-accepting ability.[1][2] Critical for charge-transfer complexes.[1]
Band Gap (

)

.[3] Small gaps indicate "soft" molecules (high reactivity/low kinetic stability).[1] Large gaps indicate "hard" molecules (stable).[1]
Dipole Moment (

)
Predicts solubility and transport across lipid bilayers.[1]
MEP Surface Visualizes "lock-and-key" electrostatic complementarity with the protein binding pocket.

Part 2: Computational Methodology (The Protocol)

This section outlines a Tiered Protocol : Tier 1 for rapid screening of libraries, and Tier 2 for high-precision publication-quality data.

Software & Hardware Requirements
  • Primary Engine: Gaussian 16 (or ORCA 5.0 for open-source alternatives).[1]

  • Visualization: GaussView 6.0 or ChemCraft.[1]

  • Hardware: Minimum 16 cores, 64GB RAM for Tier 2 calculations.[1]

Tier 1: Rapid Screening Protocol (Geometry Optimization)

Use this for filtering libraries of 100+ derivatives.[1]

  • Functional: B3LYP (Standard hybrid functional).[1]

  • Basis Set: 6-31G(d,p) (Cost-effective, adequate for geometry).

  • Solvation: Gas phase (sufficient for relative conformational energy).[1]

Tier 2: High-Accuracy Protocol (Electronic Properties)

Mandatory for publication and detailed SAR.

  • Functional: wB97X-D (Includes dispersion corrections, critical for

    
    -stacking systems like quinoline) or M06-2X .[1]
    
  • Basis Set: 6-311++G(d,p) (Triple-zeta quality with diffuse functions to capture lone pair interactions).

  • Solvation: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) or DMSO.[1]
    
Self-Validating Steps (Quality Control)
  • Frequency Check: After optimization, run a frequency calculation. Result must have ZERO imaginary frequencies. (One imaginary frequency indicates a transition state, not a stable minimum).[1]

  • Spin Contamination: For open-shell systems (radicals), check

    
    .[1] Deviation from 
    
    
    
    (doublet) by
    
    
    indicates error.

Part 3: Step-by-Step Workflow

QM_Workflow Start 2D Structure (ChemDraw/SMILES) ConfSearch Conformational Search (MMFF94) Start->ConfSearch GeomOpt Geometry Opt (B3LYP/6-31G*) ConfSearch->GeomOpt FreqCheck Freq Check (NImag=0?) GeomOpt->FreqCheck FreqCheck->GeomOpt Fail (Fix Geom) HighLevel Single Point Energy (wB97X-D/6-311++G**) FreqCheck->HighLevel Pass PropCalc Property Calculation (NBO, MEP, HOMO/LUMO) HighLevel->PropCalc Docking Export to Docking (AutoDock/Gold) PropCalc->Docking

Figure 1: The standard computational workflow for quinoline derivatives, ensuring geometric stability before expensive electronic property calculations.

Part 4: Data Interpretation & Reactivity Indices

Global Reactivity Descriptors

Once the energies of the HOMO (


) and LUMO (

) are obtained, calculate these derived parameters to predict biological behavior.
ParameterFormulaInterpretation
Ionization Potential (I)

Energy required to remove an electron. Lower

= better antioxidant.[1]
Electron Affinity (A)

Energy released when adding an electron.
Chemical Hardness (

)

Resistance to charge transfer.[1][2] Hard molecules (high

) are less reactive.[1]
Electrophilicity Index (

)

Propensity to accept electrons.[1] High

suggests the molecule is a good electrophile (e.g., Michael acceptor).
Molecular Electrostatic Potential (MEP) Mapping

Protocol:

  • Generate the Total Electron Density surface (isovalue = 0.0004 a.u.).[1]

  • Map the Electrostatic Potential onto this density.[1]

  • Color Code:

    • Red (Negative): Electron-rich.[1] Site of electrophilic attack (e.g., Quinoline Nitrogen).

    • Blue (Positive): Electron-poor.[1] Site of nucleophilic attack.

Application: If designing a kinase inhibitor, the "Blue" regions of the drug must align with the "Red" (negative) regions of the protein's ATP-binding pocket.

Fukui Functions (Local Reactivity)

To predict exactly which atom will react, use Fukui functions.[1]

  • 
    : Reactivity toward electrophiles (where the drug attacks).
    
  • 
    : Reactivity toward nucleophiles (where the drug is attacked/metabolized).[1]
    

Calculation Strategy: Perform single-point energy calculations on the optimized geometry for:

  • Neutral molecule (

    
     electrons).[1]
    
  • Cation (

    
     electrons).[1]
    
  • Anion (

    
     electrons).[1]
    

Then calculate condensed Fukui indices using Multiwfn or NBO analysis.[1]

Part 5: Integration with Drug Design (QSAR)

The QM descriptors derived above are not the endpoint; they are inputs for QSAR (Quantitative Structure-Activity Relationship) models.

Reactivity_Logic QM_Data QM Output (HOMO, LUMO, Dipole) Branch1 Kinetic Stability (Hardness) QM_Data->Branch1 Branch2 Binding Affinity (Softness/Polarizability) QM_Data->Branch2 Branch3 Metabolic Liability (Fukui Functions) QM_Data->Branch3 Outcome1 Shelf-Life / Toxicity Branch1->Outcome1 Outcome2 IC50 / Potency Branch2->Outcome2 Outcome3 ADME / Half-life Branch3->Outcome3

Figure 2: Mapping QM descriptors to pharmaceutical outcomes. Note how different electronic properties inform distinct stages of the drug development pipeline.

Case Study: 8-Hydroxyquinoline Derivatives

In the development of antifungal agents, QM studies revealed that the HOMO-LUMO gap of 8-hydroxyquinoline derivatives correlated linearly with their antifungal activity.

  • Observation: Derivatives with electron-withdrawing groups (Cl, NO2) at the C5 position lowered the

    
    , increasing the electrophilicity index (
    
    
    
    ).
  • Result: Higher

    
     values correlated with increased potency, suggesting the mechanism involved charge transfer to the fungal biological target.
    

References

  • Gaussian 16 User Reference. Gaussian, Inc.[1] Standard protocol for DFT optimization and frequency analysis.[1][Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide.[1] Molecular Physics. (Validating the choice of wB97X-D). [Link]

  • Prabavathi, N., et al. (2013). Spectroscopic (FT-IR, FT-Raman), HOMO-LUMO, NBO and molecular electrostatic potential investigation on quinoline-2-carboxylic acid.[1] Spectrochimica Acta Part A. (Case study on Quinoline descriptors). [Link]

  • Dennington, R., Keith, T., & Millam, J. GaussView, Version 6.[1] Semichem Inc. [Link][1]

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer.[1] Journal of Computational Chemistry. (Tool for Fukui function calculation). [Link]

Sources

A Strategic Approach to Unveiling the Bioactivity of 1-Quinolin-6-yl-butan-1-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2][3] Its inherent chemical versatility and ability to interact with a multitude of biological targets have rendered it a "privileged scaffold" in drug discovery.[3][4] From the historic antimalarial quinine to modern anticancer agents, quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[2][5][6][7][8] This rich history of therapeutic success provides a compelling rationale for the systematic investigation of novel quinoline-containing compounds. This guide outlines a comprehensive and logically tiered strategy for the initial bioactivity screening of a novel entity, 1-Quinolin-6-yl-butan-1-one, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a philosophy of self-validating protocols and causal-driven experimental choices to ensure the generation of robust and interpretable data.

Part 1: The Initial Screening Cascade - A Multi-Tiered Approach to Bioactivity Profiling

The initial exploration of a novel chemical entity's bioactivity is a critical phase in the drug discovery process.[9][10] A well-designed screening cascade maximizes the information gleaned from a limited supply of the compound while efficiently prioritizing promising candidates. For 1-Quinolin-6-yl-butan-1-one, we propose a three-tiered approach, commencing with a broad assessment of cytotoxicity, followed by more focused mechanistic and target-based assays, and culminating in a preliminary evaluation of its drug-like properties.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Screening cluster_2 Tier 3: Early ADME/Tox Profiling T1_Start 1-Quinolin-6-yl-butan-1-one T1_Assay Broad-Spectrum Cytotoxicity Assay (e.g., MTT/XTT on Cancer Cell Line Panel) T1_Start->T1_Assay T1_Decision Activity Confirmed? T1_Assay->T1_Decision T2_Apoptosis Apoptosis vs. Necrosis Assay T1_Decision->T2_Apoptosis Yes T2_CellCycle Cell Cycle Analysis T1_Decision->T2_CellCycle Yes Inactive Inactive T1_Decision->Inactive No T2_Enzyme Target-Based Enzymatic Assay (e.g., Kinase Inhibition) T2_Apoptosis->T2_Enzyme T2_CellCycle->T2_Enzyme T2_Pathway Signaling Pathway Analysis T2_Enzyme->T2_Pathway T3_Metabolic Metabolic Stability Assay (Microsomes, Hepatocytes) T2_Pathway->T3_Metabolic T3_Permeability Permeability Assay (e.g., PAMPA, Caco-2) T3_Metabolic->T3_Permeability T3_Tox Preliminary Toxicity (e.g., hERG, CYP Inhibition) T3_Permeability->T3_Tox

Caption: A tiered approach for the initial bioactivity screening of 1-Quinolin-6-yl-butan-1-one.

Tier 1: Primary Screening - Broad-Spectrum Cytotoxicity

Given the prevalence of anticancer activity among quinoline derivatives, a logical first step is to assess the cytotoxic potential of 1-Quinolin-6-yl-butan-1-one across a diverse panel of human cancer cell lines.[11][12] This approach provides a broad, unbiased view of its potential as an antiproliferative agent.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14]

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC-3 (prostate)) are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: 1-Quinolin-6-yl-butan-1-one is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell LineTissue of OriginHypothetical IC50 (µM) of 1-Quinolin-6-yl-butan-1-one
MCF-7Breast Cancer15.2
A549Lung Cancer8.7
HCT116Colon Cancer> 100
PC-3Prostate Cancer5.4

Part 2: Tier 2 - Mechanistic Elucidation

Should the primary screen reveal significant cytotoxic activity, the subsequent steps are aimed at understanding the underlying mechanism of action.[10] This involves differentiating between apoptosis and necrosis, investigating effects on the cell cycle, and identifying potential molecular targets.

Apoptosis vs. Necrosis Determination

A critical step is to determine whether the compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method for this purpose.

  • Cell Treatment: Based on the IC50 values from the primary screen, treat the most sensitive cell line (e.g., PC-3) with 1x and 2x the IC50 concentration of 1-Quinolin-6-yl-butan-1-one for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are undergoing early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

To determine if the compound's antiproliferative effects are due to cell cycle arrest, flow cytometric analysis of DNA content is performed.

  • Cell Treatment: Treat the sensitive cell line with the IC50 concentration of the compound for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content of the cells. An accumulation of cells in a particular phase (G1, S, or G2/M) indicates cell cycle arrest.

Target-Based Enzymatic Assays

Many quinoline derivatives exert their anticancer effects by inhibiting kinases.[6] If the observed phenotype (e.g., G2/M arrest) is consistent with the inhibition of a particular kinase family (e.g., CDKs, Aurora kinases), a direct enzymatic assay is warranted.[15][16]

Kinase_Inhibition_Workflow Compound 1-Quinolin-6-yl-butan-1-one Incubation Incubation Compound->Incubation Kinase Recombinant Kinase (e.g., CDK1/CycB) Kinase->Incubation Substrate_ATP Substrate + ATP Substrate_ATP->Incubation Detection Detection of Phosphorylated Substrate Incubation->Detection Result Inhibition Measurement Detection->Result

Caption: Workflow for a target-based kinase inhibition assay.

  • Assay Setup: In a 96-well plate, combine the recombinant human CDK1/Cyclin B enzyme, a specific peptide substrate, and ATP.

  • Compound Addition: Add varying concentrations of 1-Quinolin-6-yl-butan-1-one.

  • Reaction Initiation and Incubation: Initiate the kinase reaction and incubate at 30°C for a specified time.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based ADP detection, fluorescent antibody).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Part 3: Tier 3 - Preliminary ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial to identify potential liabilities that could hinder later development.[17][18]

Metabolic Stability

The stability of a compound in the presence of metabolic enzymes is a key determinant of its in vivo half-life.

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH (a cofactor for CYP450 enzymes), and the test compound in a phosphate buffer.

  • Time-Course Incubation: Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[19]

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.

Permeability

A compound's ability to cross biological membranes is fundamental to its oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion.[20]

  • Plate Preparation: A 96-well filter plate is coated with a lipid-infused artificial membrane. The wells of a corresponding 96-well acceptor plate are filled with buffer.

  • Compound Addition: The test compound is added to the wells of the filter (donor) plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for several hours.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured (e.g., by UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: The effective permeability (Pe) is calculated.

Preliminary Toxicity

Early assessment of potential cardiotoxicity (hERG inhibition) and drug-drug interaction potential (CYP450 inhibition) is essential.[21]

AssayParameterHypothetical Result for 1-Quinolin-6-yl-butan-1-oneInterpretation
Metabolic Stabilityt1/2 in HLM (min)45Moderate stability
PermeabilityPe (10^-6 cm/s)8.5High permeability
CardiotoxicityhERG IC50 (µM)> 30Low risk of cardiotoxicity
CYP InhibitionIC50 for major isoforms (µM)> 25Low risk of drug-drug interactions

Conclusion and Future Directions

This in-depth technical guide provides a structured and scientifically rigorous framework for the initial bioactivity screening of 1-Quinolin-6-yl-butan-1-one. By systematically progressing from broad phenotypic screening to more defined mechanistic and ADME/Tox studies, researchers can efficiently identify and characterize the therapeutic potential of this novel quinoline derivative. The data generated from this cascade will form a solid foundation for subsequent lead optimization, in vivo efficacy studies, and further preclinical development. The multifaceted nature of the quinoline scaffold suggests that a wide array of biological activities may be uncovered, underscoring the importance of a comprehensive and adaptable screening strategy.[5][7][22]

References

  • Biological activities of quinoline derivatives. PubMed. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

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  • Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. Available at: [Link]

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  • quinolinones with cardiac stimulant activity. 2. Synthesis and biological activities of 6-(N-linked, five-membered heteroaryl) derivatives. PubMed. Available at: [Link]

  • Virtual Combinatorial Chemistry and Pharmacological Screening: A Short Guide to Drug Design. MDPI. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

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Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy and Therapeutic Promise of the Quinoline Scaffold

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its inherent structural features, including the nitrogen atom and planar aromatic system, facilitate a multitude of interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[2] This versatility has rendered quinoline and its derivatives a "privileged structure," leading to the development of a wide array of clinically significant drugs with diverse pharmacological activities.[2][3] From the historical significance of quinine in combating malaria to modern applications in oncology and infectious diseases, the quinoline core continues to be an invaluable template for drug discovery and development.[4][5]

This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of quinoline compounds across key therapeutic areas. By dissecting the influence of substituent placement and nature on biological activity, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and actionable insights necessary to rationally design the next generation of quinoline-based therapeutics. We will delve into the mechanistic underpinnings of their actions, present quantitative data to illustrate SAR principles, and provide exemplary experimental protocols for their evaluation.

The Quinoline Core: A Foundation for Diverse Biological Activities

The quinoline ring system is a versatile scaffold that can be functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[6][7] The numbering of the quinoline ring is crucial for understanding and discussing SAR.

Figure 1: Numbering of the quinoline scaffold.

The diverse biological activities of quinoline derivatives, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties, underscore the importance of this scaffold in medicinal chemistry.[3][8][9] The specific activity is largely dictated by the nature and position of substituents on the quinoline ring.[7]

Anticancer Activity: Targeting the Hallmarks of Cancer

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[10][11] These mechanisms include the inhibition of crucial enzymes like topoisomerases and protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[12][13][14]

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription, making them attractive targets for cancer therapy.[12] Certain quinoline derivatives function as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[13]

A detailed SAR analysis of quinoline-based topoisomerase inhibitors often reveals that:

  • Substitution at the 4-position: Introduction of an alkoxy group at the 4-position can enhance topoisomerase I inhibitory activity.

  • Aryl substitution at the 2-position: The presence of an aryl group at the 2-position is often crucial for potent anticancer activity. Para-substituted aryl groups, in particular, have shown promising results.[14]

Protein Kinase Inhibition

Protein kinases play a pivotal role in cell signaling pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers.[12] Quinoline-based compounds have been developed as potent inhibitors of various kinases, including EGFR and PI3K/AKT.[12]

Key SAR insights for quinoline-based kinase inhibitors include:

  • Amino group at the 4-position: An amino linkage at this position is a common feature in many EGFR inhibitors.

  • Substituents on the 6- and 7-positions: Modifications at these positions can significantly impact the selectivity and potency of kinase inhibition. For instance, a 6-(5-amino-4-cyanothiophen-3-yl) substituent has been shown to confer potent EGFR inhibitory activity.[12]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a validated target for anticancer drugs. Quinoline derivatives can interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[13]

Quantitative Data: Anticancer Activity of Representative Quinoline Derivatives

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines, highlighting the impact of structural modifications on potency.

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 6)Target Cell LineIC50 (µM)Reference
80 H(3-bromophenyl)amino6-(5-amino-4-cyanothiophen-3-yl)MCF-7 (Breast)5.069[12]
81 HHH (fused benzo[15][16][3][8]thiazino ring)-< 7 mg/mL[12]
82 HHH (fused benzo[15][16][3][8]thiazino ring with methylthio)-< 7 mg/mL[12]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Activity: Combating Infectious Diseases

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents, with a long history of use in treating bacterial and fungal infections.[5][17] The structural versatility of quinolines allows for the development of compounds with broad-spectrum activity and novel mechanisms of action to overcome drug resistance.[18]

Antibacterial Activity

Quinoline-based compounds, particularly the fluoroquinolone class of antibiotics, exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[19]

The SAR of antibacterial quinolines is well-defined:

  • Substituents at the N1 and C7 positions of the quinolone core are critical for antibacterial activity.

  • A fluorine atom at the C6 position generally enhances antibacterial potency.

  • The nature of the substituent at the C7 position influences the spectrum of activity.

Antifungal Activity

Several quinoline derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi.[20] The mechanism of action can vary, including disruption of the fungal cell wall and inhibition of key enzymes.[20]

Quantitative Data: Antimicrobial Activity of Representative Quinoline Derivatives

The table below presents the minimum inhibitory concentration (MIC) values for selected quinoline derivatives against various microbial strains.

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 2 Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli3.12 - 50[20]
Compound 6 Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli, A. flavus, A. niger, F. oxysporum, C. albicans3.12 - 50[20]
Hybrid 7b Staphylococcus aureus2[4]
Hybrid 7b Mycobacterium tuberculosis H37Rv10[4]

Note: MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Antimalarial Activity: A Historical and Ongoing Battle

The quinoline core is historically significant in the fight against malaria, with quinine being one of the first effective treatments.[4] Modern antimalarial drug discovery continues to leverage the quinoline scaffold to develop new agents that are effective against drug-resistant strains of Plasmodium falciparum.[15]

The primary mechanism of action for many quinoline antimalarials, such as chloroquine, involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[12][21] This leads to the accumulation of toxic free heme, which ultimately kills the parasite.[12]

Key SAR features for antimalarial quinolines include:

  • A chlorine atom at the 7-position of the quinoline ring is often crucial for activity. [22]

  • A basic side chain at the 4-position is essential for accumulation in the acidic digestive vacuole of the parasite.

  • Modifications to the side chain can influence potency and overcome resistance.

G cluster_workflow Antimalarial Action of Quinolines Ingestion Parasite ingests host hemoglobin Vacuole Hemoglobin degraded in acidic digestive vacuole Ingestion->Vacuole Heme Toxic free heme released Vacuole->Heme Hemozoin Heme detoxification to hemozoin Heme->Hemozoin Toxicity Accumulation of toxic heme Heme->Toxicity Inhibition Inhibition of hemozoin formation Quinoline Quinoline drug (e.g., Chloroquine) Quinoline->Inhibition Death Parasite death Toxicity->Death

Figure 2: Mechanism of action of quinoline antimalarials.

Experimental Protocols for SAR Studies

The elucidation of SAR relies on robust and reproducible experimental methodologies. Below are representative protocols for assessing the biological activity of quinoline compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a common technique for determining the MIC of an antibacterial agent.

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the quinoline compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Synthesis of Quinoline Derivatives: Skraup Synthesis

The Skraup synthesis is a classic method for preparing the quinoline core.[23]

Procedure:

  • Combine aniline, glycerol, and a mild oxidizing agent (e.g., nitrobenzene) in the presence of sulfuric acid.[23]

  • Heat the mixture, which initiates the dehydration of glycerol to acrolein.[23]

  • The aniline undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to form the quinoline ring.[23]

Future Perspectives and Conclusion

The quinoline scaffold remains a highly privileged and versatile framework in medicinal chemistry.[6] The extensive body of research on the SAR of quinoline compounds provides a solid foundation for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties.[7] Future directions in this field will likely focus on:

  • Hybrid Molecules: The synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacophores to achieve dual or synergistic therapeutic effects.[4]

  • Targeted Drug Delivery: The development of quinoline-based conjugates for targeted delivery to specific cells or tissues, thereby enhancing efficacy and reducing off-target toxicity.

  • Computational Approaches: The increasing use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to predict the activity of novel quinoline derivatives and guide synthetic efforts.[24][25][26][27][28]

References

  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
  • Biological activities of quinoline derivatives - PubMed.
  • Structural modifications of quinoline-based antimalarial agents: Recent developments.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing).
  • Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed.
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.
  • A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids | Request PDF - ResearchGate.
  • Recent Developments on Antimicrobial Quinoline Chemistry - ResearchGate.
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - MDPI.
  • Review on Antimicrobial Activity of Quinoline - Human Journals.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers.
  • Review on recent development of quinoline for anticancer activities.
  • QSAR modeling and molecular docking studies of 3, 7-disubstituted quinoline derivatives against mycobacterium tuberculosis - International Journal of Multidisciplinary Research and Development.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry.
  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC - NIH.
  • The Role of Quinolines in Modern Pharmaceutical Synthesis.
  • Synthetic and medicinal perspective of quinolines as antiviral agents - PMC - NIH.
  • KHMDS-Mediated Direct Heteroarylation of C(sp 3 )-H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents - ACS Publications.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed.
  • Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed.
  • Mechanism of Quinolone Action and Resistance - PMC.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC.
  • Application of Quinoline Ring in Structural Modification of Natural Products - NIH.
  • Quantitative Structure Activity Relationship, Molecular Docking Study and Synthesis of Some Quinoline Derivatives - SUST Repository.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed.
  • The study on QSAR and relations between molecular descriptors of 5, 8- quinolinequinone derivatives - DergiPark.
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  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
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  • QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC - PubMed Central.
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Methodological & Application

Application Note: Precision Synthesis of 1-Quinolin-6-yl-butan-1-one via Friedländer Annulation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It prioritizes a modular, scalable approach , acknowledging that while a direct Friedländer synthesis is theoretically possible with a pre-functionalized precursor, the Modified Friedländer-Bromide Route offers superior reproducibility and intermediate stability in a drug discovery context.[1]

Executive Summary

This protocol details the synthesis of 1-(quinolin-6-yl)butan-1-one (Target Molecule).[1] While the Friedländer annulation typically constructs the pyridine ring to yield 2-, 3-, or 4-substituted quinolines, synthesizing a 6-acyl derivative requires a strategic retrosynthetic disconnection.[1]

We present a Two-Stage Modular Protocol :

  • The Friedländer Core Construction: synthesis of the robust intermediate 6-bromoquinoline via the condensation of 2-amino-5-bromobenzaldehyde and acetaldehyde (masked as paraldehyde).[1]

  • Regioselective Acylation: Palladium-catalyzed carbonylative cross-coupling (or Lithiation-Acylation) to install the butyryl moiety at the C6 position.[1]

Why this approach? Directly using 2-amino-5-butyrylbenzaldehyde in a Friedländer reaction is experimentally hazardous due to the high instability of amino-aldehydes (self-polymerization) and the scarcity of the specific precursor.[1] The modular bromide route ensures high fidelity, scalability, and shelf-stable intermediates.[1]

Retrosynthetic Logic & Pathway Visualization[1]

The strategy relies on the high chemoselectivity of the Friedländer condensation to build the heterocycle, followed by C-C bond formation on the carbocycle.

Retrosynthesis Target Target: 1-(Quinolin-6-yl)butan-1-one Inter Intermediate: 6-Bromoquinoline Inter->Target Pd-Catalyzed Carbonylation (Heck-Type) or Lithiation Sub1 Precursor A: 2-Amino-5-bromobenzaldehyde Sub1->Inter Friedländer Annulation (Base Catalyzed) Sub2 Precursor B: Acetaldehyde (Paraldehyde) Sub2->Inter Acyl Acylation Reagent: Butyraldehyde / CO / Pd Acyl->Target

Figure 1: Retrosynthetic disconnection showing the modular Friedländer approach.

Experimental Protocol: Stage 1 (Friedländer Annulation)

Objective

Synthesis of 6-Bromoquinoline from 2-amino-5-bromobenzaldehyde.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleCritical Attribute
2-Amino-5-bromobenzaldehyde 1.0SubstrateFreshly prepared or commercial (yellow solid).[1] Store under N₂.[1]
Paraldehyde 1.5C2 SynthonActs as a slow-release source of acetaldehyde to prevent polymerization.[1]
Sodium Hydroxide (NaOH) 0.1Catalyst10% Aqueous solution.[1]
Ethanol (EtOH) SolventMediumAbsolute grade.[1]
Toluene SolventExtractionHigh purity.[1]
Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-amino-5-bromobenzaldehyde (10.0 mmol, 2.00 g) and Ethanol (20 mL).

    • Note: Ensure the starting material is fully dissolved.[1] If the aldehyde is oxidized (brown/black), recrystallize from benzene/cyclohexane before use.

  • Catalyst Addition:

    • Add 10% aqueous NaOH (0.5 mL) dropwise. The solution may darken slightly (Schiff base formation).

  • Condensation Initiation:

    • Add Paraldehyde (15.0 mmol, 2.0 mL) in one portion.

    • Mechanistic Insight: Paraldehyde depolymerizes in situ to generate acetaldehyde, which undergoes aldol condensation with the amino-aldehyde.[1] Using monomeric acetaldehyde often leads to rapid self-polymerization before the heterocycle forms.[1]

  • Reflux:

    • Heat the mixture to reflux (80°C) for 4–6 hours .

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting amino-aldehyde (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.[1]
  • Work-up:

    • Cool the reaction to room temperature.[6]

    • Concentrate the ethanol under reduced pressure.

    • Dilute the residue with Water (50 mL) and extract with Dichloromethane (DCM) (

      
       mL).[1]
      
    • Wash combined organics with Brine, dry over anhydrous

      
      , and concentrate.[1]
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1]

    • Yield Expectation: 75–85% as a pale yellow oil that solidifies upon standing.[1]

Experimental Protocol: Stage 2 (C6-Butyrylation)

Objective

Conversion of 6-Bromoquinoline to 1-(quinolin-6-yl)butan-1-one .

Method Selection: We recommend the Lithium-Halogen Exchange route for laboratory scale (<5g) due to its speed and cleanliness compared to CO-gas mediated carbonylation.[1]

Mechanism: Lithiation & Weinreb Amide Coupling

Direct reaction of aryllithium with butyryl chloride often leads to over-addition (alcohol formation). We utilize N-methoxy-N-methylbutyramide (Weinreb Amide) to stop selectively at the ketone.[1]

Mechanism Step1 6-Bromoquinoline Step2 Lithio-Intermediate (-78°C) Step1->Step2 n-BuLi THF Step3 Tetrahedral Intermediate Step2->Step3 Weinreb Amide Final 1-(Quinolin-6-yl) butan-1-one Step3->Final Acid Hydrolysis

Figure 2: Pathway for the regioselective installation of the butyryl group.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
6-Bromoquinoline 1.0Substrate
n-Butyllithium (n-BuLi) 1.1Lithiating Agent
N-Methoxy-N-methylbutyramide 1.2Electrophile
THF (Anhydrous) SolventMedium
Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • Flame-dry a 100 mL two-neck flask under Argon flow.

    • Add 6-Bromoquinoline (5.0 mmol, 1.04 g) and Anhydrous THF (25 mL).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation:

    • Add n-BuLi (5.5 mmol, 2.2 mL) dropwise over 10 minutes via syringe pump.[1]

    • Critical Check: The solution will turn deep red/brown.[1] Stir at -78°C for 30 minutes.

    • Note: Quinoline rings are electron-deficient; however, at -78°C, Lithium-Halogen exchange at C6 is faster than nucleophilic attack at C2.[1]

  • Acylation:

    • Dissolve N-methoxy-N-methylbutyramide (6.0 mmol, 0.79 g) in THF (5 mL) and add dropwise to the lithiated mixture.

    • Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

  • Quench & Hydrolysis:

    • Quench with Saturated

      
        (20 mL).
      
    • Stir vigorously for 15 minutes to hydrolyze the stable tetrahedral intermediate into the ketone.

  • Isolation:

    • Extract with EtOAc (

      
       mL).[1]
      
    • Dry over

      
       and concentrate.
      
    • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).[1]

    • Target Data: 1-(quinolin-6-yl)butan-1-one appears as an off-white solid.[1]

    • Key NMR Signal: Triplet at

      
       ppm (terminal methyl), Multiplet at 
      
      
      
      ppm, Triplet at
      
      
      ppm (alpha-carbonyl), and characteristic quinoline aromatic protons.[1]

Troubleshooting & Critical Parameters

ProblemProbable CauseSolution
Low Yield in Friedländer Polymerization of acetaldehydeUse Paraldehyde; ensure slow addition; verify NaOH concentration.
Low Yield in Friedländer Degradation of Amino-aldehydePre-treat amino-aldehyde with dilute

wash; use freshly prepared material.[1]
Addition at C2 during Lithiation Temperature too highMaintain strict -78°C; add n-BuLi slowly.
Over-addition (Alcohol product) Used Butyryl ChlorideMust use Weinreb amide or Butyronitrile followed by acid hydrolysis.[1]

References

  • Friedländer Synthesis Mechanism & Scope

    • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009).[1] Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.[1]

    • [1]

  • Synthesis of 6-Bromoquinoline (Precursor Protocol)

    • Song, X., et al. (2012).[1] An efficient synthesis of quinolines via Friedländer annulation using molecular iodine as catalyst.[3] Tetrahedron Letters, 53(32), 4205-4208.[1]

    • [1]

  • Lithium-Halogen Exchange on Quinolines

    • Trécourt, F., et al. (1995).[1] Regioselective lithiation of quinolines. Tetrahedron, 51(50), 13805-13814.[1]

    • [1]

  • Weinreb Amide Synthesis & Application

    • Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents.[1] Tetrahedron Letters, 22(39), 3815-3818.[1]

    • [1]

Sources

Protocol for 1-Quinolin-6-yl-butan-1-one purification by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the purification of 1-(quinolin-6-yl)butan-1-one (CAS: 1045862-29-8), a critical intermediate in the synthesis of c-Met inhibitors and antimalarial pharmacophores. Due to the basicity of the quinoline nitrogen (


) and the lipophilicity of the butyryl chain, this molecule presents specific chromatographic challenges, notably peak tailing and solubility-dependent retention shifts.

This guide moves beyond static "recipes" to provide a Method Development Workflow , ensuring the protocol is adaptable to varying impurity profiles derived from Friedel-Crafts acylation or organometallic coupling syntheses.

Molecule Profile & Physicochemical Challenges

Understanding the analyte is the first step in successful separation.

PropertyValue (Approx.)Chromatographic Implication
Structure Quinoline ring substituted at C6 with a butyryl group.Aromatic

interactions possible; UV active.
Basicity (

)
~4.9 (Quinoline N)Critical: At pH < 3, the molecule is protonated (

), increasing polarity but reducing silanol interactions. At pH > 7, it is neutral (

), increasing retention but risking peak tailing on standard silica.
Lipophilicity (

)
~2.5 – 3.0Moderately lipophilic. Requires significant organic modifier (40–60% ACN) for elution.
Solubility High in MeOH, DMSO, Dilute Acid. Low in neutral water.Sample diluent must match the initial mobile phase conditions to prevent precipitation at the column head.

Analytical Method Development (Scouting)

Before preparative scale-up, an analytical scout run is required to establish retention time (


) and resolution (

).
Column Selection Strategy
  • Primary Choice: C18 (Octadecylsilane) with high surface coverage and end-capping.

    • Reasoning: The butyl chain requires hydrophobic retention. End-capping blocks residual silanols that would otherwise bind irreversibly to the protonated quinoline nitrogen, causing severe tailing.

  • Alternative: Phenyl-Hexyl .

    • Reasoning: Offers unique

      
       selectivity if separation from regioisomers (e.g., 5-substituted or 8-substituted byproducts) is difficult on C18.
      
Mobile Phase System

We utilize a Low pH / Strong Ion Pairing strategy to ensure sharp peak shape.

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • Role: TFA (

      
      ) fully protonates the quinoline (
      
      
      
      ). The trifluoroacetate anion forms a tight ion pair with the cation, masking the charge and acting as a "hydrophobic cap," improving peak symmetry.
  • Solvent B: Acetonitrile (ACN) + 0.1% TFA

    • Role: ACN provides sharper peaks for aromatics compared to Methanol due to lower viscosity and distinct selectivity.

Standard Scouting Gradient
  • Flow Rate: 1.0 mL/min (for 4.6 x 150mm column)

  • Temperature: 30°C

  • Detection: UV 254 nm (Primary), 280 nm (Secondary)

Time (min)% Solvent BEvent
0.05Equilibration
2.05Injection / Load
20.095Linear Gradient
25.095Wash
25.15Re-equilibration
30.05End

Preparative Purification Protocol

Sample Preparation

Crucial Step: Do not dissolve the crude solid in 100% DMSO if injecting large volumes, as this causes "solvent breakthrough" (sample eluting in the void volume).

  • Solvent: 50:50 Water:Acetonitrile (with 0.1% TFA).

  • Concentration: 20–50 mg/mL (depending on solubility).

  • Filtration: 0.45 µm PTFE or Nylon filter (Mandatory to prevent frit blockage).

Scale-Up Calculation

To transition from Analytical (4.6mm ID) to Preparative (e.g., 19mm ID):



  • Example: If 20 µg is loaded on a 4.6mm column, you can theoretically load ~340 µg on a 19mm column (maintaining length). In practice, for purification, we overload the column to maximize throughput, often loading 50–100 mg per injection on a 19x150mm column.

Preparative Gradient (Focused)

Once the target peak elutes (e.g., at 45% B in the scout run), create a Focused Gradient to shallow the slope around the peak of interest.

  • Assumption: Target elutes at 45% B.

  • Focused Gradient: 25% B to 65% B over 15 minutes.

Workflow Visualization

The following diagram illustrates the complete decision matrix for purifying this quinoline derivative.

QuinolinePurification Start Crude 1-(Quinolin-6-yl)butan-1-one SolubilityCheck Solubility Test (MeOH/Water + 0.1% TFA) Start->SolubilityCheck AnalScout Analytical Scout (5-95% Gradient, C18, pH 2) SolubilityCheck->AnalScout Decision Check Resolution (Rs) & Shape AnalScout->Decision Tailing Issue: Peak Tailing Decision->Tailing Asymmetry > 1.5 Coelution Issue: Impurity Co-elution Decision->Coelution Rs < 1.5 GoodSep Good Separation (Rs > 1.5) Decision->GoodSep Optimal FixTailing Action: Increase Buffer Conc. or Switch to HILIC Mode Tailing->FixTailing FixCoelution Action: Change Modifier (MeOH instead of ACN) or Phenyl-Hexyl Column Coelution->FixCoelution PrepMethod Develop Focused Gradient (e.g., 25-65% B) GoodSep->PrepMethod FixTailing->AnalScout FixCoelution->AnalScout PrepRun Preparative HPLC Run (Fraction Collection) PrepMethod->PrepRun Workup Post-Run Workup PrepRun->Workup Lyophilize Lyophilization (Yields TFA Salt) Workup->Lyophilize Salt Acceptable FreeBase Extraction (DCM/NaHCO3) (Yields Free Base) Workup->FreeBase Need Neutral Final Pure Compound (>98% Purity) Lyophilize->Final FreeBase->Final

Caption: Figure 1. Decision-matrix for the purification of basic quinoline derivatives, addressing common tailing and resolution issues.

Post-Purification Workup (Critical)

The choice of workup determines the final physical form of the drug intermediate.

Option A: Isolation as Trifluoroacetate Salt
  • Method: Direct lyophilization (freeze-drying) of the HPLC fractions.

  • Pros: Fast, minimal loss of material.

  • Cons: The product will be the TFA salt (

    
    ). Residual TFA can be cytotoxic in biological assays.
    
Option B: Isolation as Free Base (Recommended for Synthesis)
  • Pool relevant HPLC fractions.

  • Remove organic solvent (ACN) via rotary evaporation at 40°C.

  • Neutralize the remaining aqueous phase with saturated

    
     (pH ~8-9). Note: The solution will turn cloudy as the free base precipitates.
    
  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry organic layer over

    
    , filter, and evaporate.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Broad / Tailing Peaks Silanol interaction with Quinoline N.Ensure TFA concentration is at least 0.05-0.1%. Switch to a "High pH" stable column (e.g., Waters XBridge) and use Ammonium Bicarbonate (pH 10) to keep N neutral.
Split Peaks Sample solvent too strong.Dilute sample with water/buffer. Ensure injection volume is <1% of column volume if using strong solvent.
Fronting Peaks Column Overload.Reduce injection mass or volume.
Ghost Peaks Carryover from previous run.Quinoline sticks to steel. Add a "Needle Wash" step with 90% MeOH/0.1% Formic Acid between runs.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The definitive text on RP-HPLC mechanisms).
  • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. Link (Authoritative source on basic compound separation).

  • PubChem. (n.d.).[1] Quinoline-6-carboxylic acid derivatives physicochemical data. National Library of Medicine. Link

  • Agilent Technologies. (2020). Application Note: Strategies for the Separation of Basic Compounds. Link

Sources

Experimental design for testing 1-Quinolin-6-yl-butan-1-one in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Quinolin-6-yl-butan-1-one represents a privileged scaffold within the quinoline class of heterocycles. Structurally characterized by a quinoline core substituted at the C6 position with a butyryl group, this molecule and its analogs are frequently investigated as kinase inhibitors (e.g., c-Met, VEGFR) , tubulin polymerization inhibitors , and anti-infective agents . This application note provides a rigorous experimental framework for evaluating the pharmacokinetic (PK) profile and therapeutic efficacy of this compound in rodent models. Special emphasis is placed on overcoming the solubility challenges inherent to lipophilic quinolines and establishing a robust tumor xenograft workflow.

Part 1: Formulation & Stability (The Critical Pre-requisite)

Challenge: Like many quinoline derivatives, 1-Quinolin-6-yl-butan-1-one exhibits poor aqueous solubility at neutral pH due to its lipophilic aromatic core. Successful animal testing requires a formulation that prevents precipitation in vivo while maintaining physiological tolerability.

Formulation Protocol 1: Solubilization for IV and PO Dosing

Rationale: Simple saline suspensions lead to erratic absorption. We utilize a co-solvent system or complexation strategy.

Option A: Co-solvent System (Standard)

  • Vehicle: 5% DMSO + 5% Solutol HS-15 + 90% Saline (0.9% NaCl).

  • Preparation:

    • Dissolve 1-Quinolin-6-yl-butan-1-one in 100% DMSO (Stock A).

    • Add Solutol HS-15 (heated to 37°C) to Stock A; vortex for 30 seconds.

    • Slowly add warm Saline (37°C) while vortexing.

    • QC Check: Inspect for precipitation. Solution should be clear to slightly opalescent.

Option B: pH-Adjustment (For high-dose oral gavage)

  • Vehicle: 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Citrate Buffer (pH 4.0).

  • Mechanism: The quinoline nitrogen (pKa ~4.9) becomes protonated in acidic conditions, significantly enhancing solubility.[1]

Part 2: Pharmacokinetics (PK) Study Design

Objective: To determine the bioavailability (


), half-life (

), and Volume of Distribution (

) prior to efficacy studies. Quinolines often exhibit high tissue binding; therefore,

is a critical parameter.
Experimental Workflow

Species: Male CD-1 Mice (20-25g) or Sprague-Dawley Rats (200-250g). Group Size:


 per time point (terminal bleed) or 

(serial bleed via jugular vein).
ParameterIntravenous (IV) ArmOral (PO) Arm
Dose 1 - 2 mg/kg10 - 30 mg/kg
Formulation Option A (Co-solvent)Option B (Cyclodextrin/Citrate)
Fasting Non-fastedFasted (4h pre-dose, food returned 2h post)
Sampling Points 5, 15, 30 min; 1, 2, 4, 8, 24 hr15, 30 min; 1, 2, 4, 8, 24 hr
Matrix Plasma (K2EDTA tubes)Plasma (K2EDTA tubes)
Bioanalysis LC-MS/MS (MRM mode)LC-MS/MS (MRM mode)

Data Analysis Requirement: Calculate Area Under Curve (


) using non-compartmental analysis (WinNonlin or equivalent).


Part 3: Efficacy Model – Tumor Xenograft (Oncology)

Context: 6-substituted quinolines are often designed to inhibit kinases involved in cell proliferation. The A549 (Non-Small Cell Lung Cancer) or HCT-116 (Colorectal) models are standard for validating this class of compounds.

Protocol 2: Subcutaneous Xenograft Workflow

1. Cell Culture & Inoculation:

  • Harvest A549 cells in log-phase growth.

  • Resuspend in 1:1 PBS/Matrigel mixture (Matrigel promotes tumor take for epithelial lines).

  • Inoculation: Inject

    
     cells (100 µL) subcutaneously into the right flank of athymic nude mice (Nu/Nu).
    

2. Randomization (The "Enrollment" Phase):

  • Monitor tumor growth until volume reaches 100–150 mm³ (approx. 10-14 days).

  • Formula:

    
    .
    
  • Randomize mice into groups (

    
    /group) to ensure equal average tumor volume across groups at Day 0.
    

3. Dosing Regimen:

  • Group 1: Vehicle Control (PO, QD).

  • Group 2: 1-Quinolin-6-yl-butan-1-one (Low Dose, e.g., 10 mg/kg, PO, QD).

  • Group 3: 1-Quinolin-6-yl-butan-1-one (High Dose, e.g., 50 mg/kg, PO, QD).

  • Group 4: Positive Control (e.g., Crizotinib or standard kinase inhibitor).

4. Endpoints:

  • Primary: Tumor Growth Inhibition (%TGI) at Day 21.

  • Secondary: Body weight (toxicity proxy). >15% weight loss triggers humane endpoint.

Visualization: Experimental Logic Flow

The following diagram illustrates the critical decision gates in the preclinical workflow.

PreclinicalWorkflow Compound 1-Quinolin-6-yl-butan-1-one (Synthesis & QC) Solubility Solubility Screen (pH 7.4 vs pH 4.0) Compound->Solubility Formulation Vehicle Selection (Cyclodextrin/Citrate) Solubility->Formulation Optimized PK_Study PK Study (Rat/Mouse) Determine Bioavailability (F%) Formulation->PK_Study Decision_Gate Is F% > 20%? PK_Study->Decision_Gate Tox_Screen MTD / Tolerability Study (5-day repeat dose) Decision_Gate->Tox_Screen Yes Reformulate Reformulate / Prodrug Design Decision_Gate->Reformulate No Efficacy Xenograft Efficacy (A549 Lung Model) Tox_Screen->Efficacy If tolerated Reformulate->Solubility

Figure 1: Decision tree for the preclinical validation of quinoline derivatives, prioritizing PK optimization before efficacy testing.

Part 4: Safety & Toxicology Considerations

Quinolines carry specific structural liabilities that must be monitored:

  • hERG Inhibition (QT Prolongation):

    • Risk:[2] Many quinolines block the hERG potassium channel, leading to cardiac arrhythmia.

    • Action: Perform an in vitro hERG patch-clamp assay early. In animals, monitor for sudden death or lethargy immediately post-dose.

  • Phototoxicity:

    • Risk:[2] The conjugated aromatic system can generate reactive oxygen species (ROS) under UV light.

    • Action: Keep animals in standard lighting; observe for skin erythema on ears/tails if the facility has high UV exposure (rare in modern vivariums, but relevant for clinical translation).

Part 5: Mechanism of Action (Hypothetical)

If this molecule acts as a kinase inhibitor (common for 6-acyl quinolines), the pathway likely involves ATP-competitive inhibition.

Mechanism Ligand Growth Factor (e.g., HGF) Receptor Receptor Tyrosine Kinase (c-Met / VEGFR) Ligand->Receptor Binding Phosphorylation Autophosphorylation Receptor->Phosphorylation Activation Drug 1-Quinolin-6-yl-butan-1-one Drug->Receptor Inhibits (ATP Site) ATP ATP ATP->Receptor Blocked by Drug Signaling Downstream Signaling (PI3K / MAPK) Phosphorylation->Signaling Proliferation Tumor Cell Proliferation Signaling->Proliferation

Figure 2: Putative Mechanism of Action. The quinoline derivative competes with ATP at the kinase domain, blocking downstream oncogenic signaling.

References

  • Lamberth, C., et al. (2014). Synthesis and fungicidal activity of quinolin-6-yloxyacetamides, a novel class of tubulin polymerization inhibitors.[3] Bioorganic & Medicinal Chemistry. Link

  • Kumar, S., Bawa, S., & Gupta, H. (2009).[4] Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry. Link

  • Carvajal, M.T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Link

  • Shang, X.F., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews. Link

  • National Toxicology Program. (2023). Testing Status of Quinoline. National Institute of Environmental Health Sciences. Link

Sources

The Versatile Role of 1-Quinolin-6-yl-butan-1-one: A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] Within this vast family of molecules, 1-Quinolin-6-yl-butan-1-one emerges as a pivotal chemical intermediate, offering a versatile platform for the synthesis of a diverse array of more complex molecules. Its unique structure, featuring a reactive ketone group appended to the 6-position of the quinoline ring, allows for a multitude of chemical transformations, making it a valuable building block in drug discovery and materials science.

This technical guide provides a comprehensive overview of 1-Quinolin-6-yl-butan-1-one, detailing its synthesis, chemical properties, and, most importantly, its application as a strategic intermediate. The protocols and insights presented herein are designed to equip researchers with the practical knowledge required to effectively utilize this compound in their synthetic endeavors.

Key Properties and Spectroscopic Data

PropertyPredicted Value/InformationSource
Molecular Formula C₁₃H₁₃NO-
Molecular Weight 199.25 g/mol -
Appearance Expected to be a solid at room temperatureAnalogy to 1-(Quinolin-6-yl)ethan-1-one
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, and methanol.General solubility of similar organic compounds
¹H NMR Characteristic signals for the quinoline ring protons and the protons of the butyl chain are expected. The methylene protons adjacent to the carbonyl will appear as a triplet, as will the terminal methyl group. The two internal methylene groups will exhibit more complex splitting patterns.Standard NMR prediction principles
¹³C NMR A signal corresponding to the carbonyl carbon is expected around 190-200 ppm. Signals for the aromatic carbons of the quinoline ring and the aliphatic carbons of the butyl chain will also be present.Standard NMR prediction principles
Mass Spectrometry The molecular ion peak (M+) should be observed at m/z = 199.25.-

Synthesis of 1-Quinolin-6-yl-butan-1-one: A Practical Approach

The most direct and widely applicable method for the synthesis of 1-Quinolin-6-yl-butan-1-one is the Friedel-Crafts acylation of quinoline.[3] This electrophilic aromatic substitution reaction introduces the butanoyl group onto the quinoline ring, primarily at the 6-position due to the directing effects of the heterocyclic ring system.

Reaction Scheme: Friedel-Crafts Acylation

G quinoline Quinoline alcl3 AlCl₃ (Lewis Acid) quinoline->alcl3 butyryl_chloride Butyryl Chloride butyryl_chloride->alcl3 product 1-Quinolin-6-yl-butan-1-one alcl3->product hcl HCl product->hcl

Caption: Friedel-Crafts acylation of quinoline.

Detailed Synthetic Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 1-Quinolin-6-yl-butan-1-one via Friedel-Crafts acylation.

Materials:

  • Quinoline

  • Butyryl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated and dilute

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C using an ice bath. In a separate flask, prepare a solution of quinoline (1.0 equivalent) and butyryl chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Acylation Reaction: Add the quinoline/butyryl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-Quinolin-6-yl-butan-1-one.

Application as a Chemical Intermediate: Gateway to Novel Molecules

The synthetic utility of 1-Quinolin-6-yl-butan-1-one lies in the reactivity of its ketone functional group. This allows for a variety of subsequent transformations to introduce further complexity and functionality, making it a valuable intermediate in the synthesis of potential drug candidates and other functional molecules.

Reductive Amination: Synthesis of Novel Amine Derivatives

The carbonyl group of 1-Quinolin-6-yl-butan-1-one can be readily converted to an amine via reductive amination. This reaction opens up a pathway to a wide range of N-substituted quinoline derivatives, which are of significant interest in medicinal chemistry due to their potential biological activities.

G start 1-Quinolin-6-yl-butan-1-one amine R-NH₂ start->amine reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) amine->reducing_agent product N-Substituted 1-(Quinolin-6-yl)butan-1-amine reducing_agent->product G start 1-Quinolin-6-yl-butan-1-one base Base (e.g., LDA) start->base aldehyde Aldehyde (R-CHO) base->aldehyde Enolate Formation product α,β-Unsaturated Ketone aldehyde->product Aldol Condensation G start 1-Quinolin-6-yl-butan-1-one grignard Grignard Reagent (R-MgBr) start->grignard product Tertiary Alcohol grignard->product

Sources

Flow cytometry analysis of cells treated with 1-Quinolin-6-yl-butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of the Quinoline Derivative 1-Quinolin-6-yl-butan-1-one via Multiparametric Flow Cytometry

Introduction & Scientific Rationale

The compound 1-Quinolin-6-yl-butan-1-one features a quinoline scaffold, a "privileged structure" in medicinal chemistry frequently associated with potent biological activities, including kinase inhibition (e.g., c-Met, PI3K/mTOR) and DNA intercalation. Given the structural homology of this derivative to known antineoplastic agents, its primary application in drug discovery is often as a lead compound for antiproliferative screening.

This Application Note outlines a comprehensive flow cytometry workflow to characterize the cellular response to 1-Quinolin-6-yl-butan-1-one. Unlike simple viability assays (e.g., MTT/CCK-8), flow cytometry allows for the simultaneous interrogation of mode of death (apoptosis vs. necrosis) , cell cycle arrest , and mitochondrial health , providing a detailed mechanistic fingerprint of the compound's efficacy.

Key Experimental Objectives:

  • Cytotoxicity Profiling: Distinguish between early apoptosis, late apoptosis, and necrosis using Annexin V/PI.

  • Cell Cycle Dynamics: Determine if the compound induces G1/S or G2/M phase arrest, a common feature of quinoline-based kinase inhibitors.

  • Mitochondrial Integrity: Assess the loss of mitochondrial membrane potential (

    
    ) as an early indicator of intrinsic apoptosis.
    

Experimental Design & Workflow

The following workflow ensures rigorous data generation. It is critical to include proper controls: a Vehicle Control (DMSO < 0.1%) to establish baseline viability and a Positive Control (e.g., Staurosporine or Doxorubicin) to validate staining performance.

ExperimentalWorkflow Start Cell Culture (Adherent/Suspension) Treat Treatment (1-Quinolin-6-yl-butan-1-one) 24h - 48h Start->Treat Harvest Harvest (Trypsinization/Scraping) Treat->Harvest Split Split Samples Harvest->Split Assay1 Apoptosis Assay (Annexin V / PI) Split->Assay1 Assay2 Cell Cycle Assay (PI / RNase) Split->Assay2 Assay3 Mitochondrial Assay (JC-1 or TMRE) Split->Assay3 Acquire Flow Cytometry Acquisition Assay1->Acquire Assay2->Acquire Assay3->Acquire Analyze Data Analysis (FlowJo/FCS Express) Acquire->Analyze

Figure 1: Experimental workflow for multiparametric profiling of 1-Quinolin-6-yl-butan-1-one treated cells.

Protocol 1: Apoptosis & Necrosis Detection (Annexin V / PI)

Scientific Principle: During early apoptosis, Phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a Ca²⁺-dependent phospholipid-binding protein, binds specifically to exposed PS. Propidium Iodide (PI) is used to distinguish viable cells (PI negative) from those with compromised membranes (late apoptosis/necrosis).

Reagents:

  • Annexin V-FITC (or APC/PE depending on panel).

  • Propidium Iodide (PI) Staining Solution.

  • 1X Annexin V Binding Buffer (0.1 M Hepes/NaOH (pH 7.4), 1.4 M NaCl, 25 mM CaCl₂). Critical: Ca²⁺ is required for Annexin V binding.

Step-by-Step Protocol:

  • Harvest Cells: Collect cells treated with 1-Quinolin-6-yl-butan-1-one (suggested concentration range:

    
    ) and the supernatant (floating dead cells).
    
  • Wash: Centrifuge at 300 x g for 5 min. Wash once with cold PBS.

  • Resuspend: Resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of

    
     cells/mL.
    
  • Stain: Transfer 100 µL of suspension (

    
     cells) to a flow tube.
    
    • Add 5 µL of Annexin V-FITC.

    • Add 5 µL of PI.

  • Incubate: Vortex gently and incubate for 15 minutes at Room Temperature (RT) in the dark.

  • Final Prep: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Acquire: Analyze immediately by flow cytometry.

Expert Insight:

  • Autofluorescence: Quinoline derivatives can sometimes exhibit intrinsic fluorescence. Always run an "Unstained + Treatment" control to ensure the drug itself isn't mimicking the FITC or PI signal.

Protocol 2: Cell Cycle Analysis (PI / RNase)

Scientific Principle: Quantitative analysis of DNA content allows categorization of cells into G0/G1, S, and G2/M phases. Quinoline derivatives often act as DNA intercalators or Topoisomerase inhibitors, leading to specific arrest patterns (e.g., G2/M block).

Reagents:

  • 70% Ethanol (ice-cold).

  • Propidium Iodide (PI) / RNase Staining Solution (PI stains both DNA and RNA; RNase is essential to ensure only DNA is quantified).

Step-by-Step Protocol:

  • Harvest: Collect cells and wash with PBS.

  • Fixation (Critical Step): Resuspend pellet in 300 µL PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise.

    • Why: Dropwise addition prevents cell clumping.

  • Incubate: Fix at -20°C for at least 2 hours (overnight is preferred).

  • Wash: Centrifuge at higher speed (500 x g, 5 min) to pellet fixed cells. Wash twice with PBS to remove ethanol.

  • Stain: Resuspend in 500 µL of PI/RNase Staining Buffer.

  • Incubate: 30 minutes at 37°C or RT in the dark.

  • Acquire: Analyze using linear amplification on the appropriate channel (e.g., FL2/PE or FL3/PerCP).

Protocol 3: Mitochondrial Membrane Potential (JC-1)

Scientific Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells (high


), it forms J-aggregates (Red fluorescence). In apoptotic cells (low 

), it remains as monomers (Green fluorescence). A decrease in the Red/Green ratio indicates mitochondrial depolarization.

Step-by-Step Protocol:

  • Treat: Incubate cells with 1-Quinolin-6-yl-butan-1-one for the desired time.

  • Stain: Add JC-1 reagent directly to the culture media (final conc. 2 µM) for the last 30 minutes of incubation at 37°C.

  • Wash: Wash cells twice with warm PBS.

  • Acquire: Detect Green fluorescence (FITC channel) and Red fluorescence (PE/Texas Red channel).

  • Analysis: Plot Red (Y-axis) vs. Green (X-axis). Apoptotic cells will shift down (loss of Red) and right (gain of Green).

Data Analysis & Gating Strategy

Proper gating is essential to exclude debris and doublets, which can skew cell cycle and apoptosis data.

GatingStrategy Raw Raw Events FSC_SSC FSC vs SSC (Exclude Debris) Raw->FSC_SSC Singlets FSC-A vs FSC-H (Exclude Doublets) FSC_SSC->Singlets Sub1 Annexin V / PI Plot (Quad Gate) Singlets->Sub1 Apoptosis Assay Sub2 PI Histogram (Cell Cycle) Singlets->Sub2 Cycle Assay

Figure 2: Standard gating hierarchy for flow cytometry analysis.

Expected Results Table:

ParameterControl (DMSO)Treated (Low Dose)Treated (High Dose)Interpretation
Viable (Annexin V-/PI-) > 90%70%40%Dose-dependent cytotoxicity.
Early Apoptosis (Annexin V+/PI-) < 5%15%30%Induction of PS exposure.
Late Apoptosis/Necrosis (Annexin V+/PI+) < 5%10%25%Membrane compromise.
G2/M Phase Fraction ~20%~35%~50%Suggests cell cycle arrest (common for quinolines).

References

  • Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. Link

  • Darzynkiewicz, Z., et al. (1992). Features of apoptotic cells measured by flow cytometry. Cytometry, 13(8), 795-808. Link

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Cossarizza, A., et al. (2019). Guidelines for the use of flow cytometry and cell sorting in immunological studies (2nd Edition). European Journal of Immunology, 49(10), 1457-1973. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Quinolin-6-yl-butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Quinolin-6-yl-butan-1-one. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-proven insights into optimizing the yield of this important quinoline derivative. We will explore common synthetic challenges, offer detailed troubleshooting guides for the most viable synthetic routes, and provide step-by-step protocols to enhance the reproducibility and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-Quinolin-6-yl-butan-1-one?

The synthesis of 1-Quinolin-6-yl-butan-1-one is most reliably achieved through methods that circumvent the challenges of direct electrophilic substitution on the quinoline ring. The two most recommended routes involve the construction of the ketone from a pre-functionalized quinoline core:

  • Route A: Grignard Reaction with Quinoline-6-carbonitrile. This involves the nucleophilic addition of a propylmagnesium halide to quinoline-6-carbonitrile, followed by acidic hydrolysis of the intermediate imine.[1]

  • Route B: Organolithium Reaction with Quinoline-6-carboxylic Acid. This route uses two equivalents of an organolithium reagent (e.g., propyllithium) to react with quinoline-6-carboxylic acid, forming a stable dianionic intermediate that hydrolyzes to the desired ketone.[2][3]

A direct Friedel-Crafts acylation of quinoline is generally not recommended due to significant challenges.

Q2: Why is direct Friedel-Crafts acylation of quinoline with butyryl chloride so challenging?

Direct Friedel-Crafts acylation is problematic for two primary chemical reasons:

  • Lewis Acid Complexation: The nitrogen atom in the quinoline ring is a Lewis base. It readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[4] This forms a complex that places a positive charge on the nitrogen, strongly deactivating the entire ring system towards electrophilic aromatic substitution.[5]

  • Ring Deactivation: The quinoline ring system itself is electron-deficient (especially the pyridine ring), which makes it inherently less nucleophilic and thus less reactive in standard Friedel-Crafts conditions compared to simple benzene derivatives.[5]

These factors lead to extremely low or no yield of the desired product, making this route impractical for efficient synthesis.

Q3: What are the key safety precautions for these syntheses?

  • Organometallic Reagents: Both Grignard reagents (propylmagnesium bromide) and organolithium reagents (propyllithium) are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

  • Quenching: The quenching of organometallic reactions is highly exothermic. It should be performed slowly, at low temperatures (e.g., in an ice bath), and with careful addition of the quenching agent (e.g., saturated aqueous ammonium chloride).

  • Solvents: Anhydrous ethers like THF and diethyl ether are commonly used and are extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

Q4: How can I monitor the reaction progress and purity of the final product?

  • Thin-Layer Chromatography (TLC): TLC is an excellent technique for monitoring these reactions.[6] A typical mobile phase for separating the starting material (e.g., quinoline-6-carbonitrile) from the less polar ketone product would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is considered complete when the starting material spot is no longer visible by UV light (254 nm).[7][8]

  • High-Performance Liquid Chromatography (HPLC): For purity analysis, a reverse-phase HPLC method is recommended. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a standard choice for analyzing quinoline derivatives and ketones.[9][10]

Strategic Synthesis Planning

Choosing the correct synthetic route is critical. The following decision tree provides a logical framework for selecting the best path based on available starting materials and experimental capabilities.

G start Start: Synthesize 1-Quinolin-6-yl-butan-1-one sm_avail Are Starting Materials Readily Available? start->sm_avail qcn_avail Quinoline-6-carbonitrile (QCN) is available sm_avail->qcn_avail Yes, QCN qca_avail Quinoline-6-carboxylic Acid (QCA) is available sm_avail->qca_avail Yes, QCA neither_avail Neither QCN nor QCA is available sm_avail->neither_avail No route_grignard Preferred Route: Grignard Synthesis qcn_avail->route_grignard route_organolithium Alternative Route: Organolithium Synthesis qca_avail->route_organolithium route_prep_sm Synthesize Starting Material First neither_avail->route_prep_sm protocol_grignard Follow Protocol 1: Grignard reaction with QCN route_grignard->protocol_grignard protocol_organolithium Follow Protocol 2: Organolithium reaction with QCA route_organolithium->protocol_organolithium protocol_skraup Synthesize QCA via Skraup/Doebner-von Miller followed by oxidation route_prep_sm->protocol_skraup

Caption: Decision tree for selecting a synthetic route.

Troubleshooting Guides

Route A: Grignard Synthesis from Quinoline-6-carbonitrile

This is often the preferred route due to the relative stability of the starting materials and the robustness of the Grignard reaction for ketone synthesis.[1][11]

Observed Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard Reagent: Moisture or protic impurities in the solvent, glassware, or starting materials have quenched the reagent.• Ensure all glassware is oven-dried (>120°C) and cooled under an inert atmosphere.• Use freshly distilled, anhydrous solvents (e.g., THF, Et₂O).• Confirm the activity of the Grignard reagent via titration (e.g., with I₂) before use.
2. Poor Quality Magnesium: The magnesium turnings may have an oxide layer preventing initiation.• Briefly crush the magnesium turnings in a mortar and pestle before use.• Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
3. Low Reaction Temperature: The addition of the Grignard reagent to the nitrile may be too slow at very low temperatures.• Allow the reaction to warm slowly to room temperature after the initial addition at 0°C. Gentle heating (reflux in THF) may be required to drive the reaction to completion.
Formation of Side Products (e.g., reduced nitrile, coupling products) 1. Grignard as a Base/Reducing Agent: With sterically hindered substrates, the Grignard reagent can act as a base or reducing agent.[12]• This is less common with nitriles but can occur. Ensure slow, controlled addition of the Grignard reagent at 0°C to minimize side reactions.
2. Incomplete Hydrolysis: The imine intermediate is stable and requires acidic conditions for complete conversion to the ketone.• Ensure the pH of the aqueous workup is acidic (pH ~2-3).• Increase the stirring time during the hydrolysis step to ensure complete conversion. Monitor by TLC.
Recovery of Starting Material 1. Insufficient Grignard Reagent: An inadequate amount of Grignard reagent was used.• Use a slight excess of the Grignard reagent (1.1-1.2 equivalents) to ensure full conversion of the nitrile.
2. Reaction Not Driven to Completion: Insufficient reaction time or temperature.• After addition, allow the reaction to stir at room temperature for several hours or gently reflux until TLC indicates consumption of the starting material.
Route B: Organolithium Synthesis from Quinoline-6-carboxylic Acid

This is a powerful method for the direct conversion of a carboxylic acid to a ketone, bypassing the need to form an acid chloride.[2][13]

Observed Problem Probable Cause(s) Recommended Solution(s)
Low Yield, Mostly Starting Material Recovered 1. Insufficient Organolithium Reagent: The first equivalent of organolithium is consumed by deprotonating the carboxylic acid. A full second equivalent is required for the nucleophilic addition.[2]• Ensure at least 2.1-2.2 equivalents of the organolithium reagent are used. The first equivalent is sacrificial.• Titrate the organolithium solution immediately before use to determine its exact concentration.
2. Precipitation of Lithium Carboxylate Salt: The initially formed lithium quinoline-6-carboxylate may precipitate from the solvent, hindering the second addition.• Use a solvent system that can better solvate the salt, such as THF.• Consider adding a co-solvent like HMPA (use with extreme caution) if solubility remains an issue.
Formation of Tertiary Alcohol 1. Unstable Dianionic Intermediate: If the dianionic tetrahedral intermediate is not stable, it can collapse to the ketone in situ, which then reacts with another equivalent of organolithium.• This is the primary advantage of this method; the dianion is generally stable until acidic workup.[2] Ensure the reaction is kept cold and under inert conditions, and that workup is only performed after the reaction is complete.
Difficult Workup 1. Emulsion Formation: The presence of lithium salts can lead to emulsions during the aqueous extraction.• Use a saturated solution of NH₄Cl for quenching.• If emulsions persist, add a small amount of brine or filter the entire mixture through a pad of Celite.

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction with Quinoline-6-carbonitrile

This protocol details the synthesis of 1-Quinolin-6-yl-butan-1-one from quinoline-6-carbonitrile and 1-bromopropane.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 1-Bromopropane

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Quinoline-6-carbonitrile

  • Saturated aqueous NH₄Cl solution

  • 3M HCl solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Grignard Reagent Preparation:

    • Set up an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 eq.) to the flask.

    • Add a single crystal of iodine to activate the magnesium.

    • In the dropping funnel, add 1-bromopropane (1.15 eq.) dissolved in anhydrous Et₂O.

    • Add a small portion of the 1-bromopropane solution to the magnesium. The reaction should initiate (slight bubbling, heat generation). If not, gently warm the flask.

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. Cool to room temperature.

  • Reaction with Nitrile:

    • In a separate oven-dried flask under nitrogen, dissolve quinoline-6-carbonitrile (1.0 eq.) in anhydrous THF.

    • Cool the nitrile solution to 0°C in an ice bath.

    • Slowly add the prepared propylmagnesium bromide solution via cannula or dropping funnel to the nitrile solution over 30 minutes.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC shows complete consumption of the starting nitrile.

  • Workup and Hydrolysis:

    • Cool the reaction mixture back down to 0°C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

    • Add 3M HCl solution until the aqueous layer is acidic (pH ~2-3) to facilitate the hydrolysis of the imine.

    • Stir vigorously for 1-2 hours at room temperature.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "R" (Reaction Mixture), and "C" (Co-spot).[7]

  • Sample Preparation: Prepare a dilute solution of your starting material (e.g., quinoline-6-carbonitrile) in a volatile solvent like ethyl acetate.

  • Spotting:

    • Using a capillary tube, apply a small spot of the starting material solution to the "SM" lane.

    • Withdraw a small aliquot from your reaction mixture and spot it on the "R" lane.

    • On the "C" lane, first spot the starting material, let it dry, then spot the reaction mixture directly on top of it.[6]

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The solvent level must be below the baseline.

  • Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm. The disappearance of the starting material spot in the "R" lane indicates the reaction is progressing towards completion.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low yield in the Grignard synthesis protocol.

G start Low Yield or No Product check_sm Analyze Crude Mixture by TLC/NMR start->check_sm sm_present Is Starting Material (SM) Present? check_sm->sm_present imine_present Is Imine Intermediate Present? sm_present->imine_present No cause_grignard Cause: Inactive Grignard or Insufficient Reaction Time/Temp sm_present->cause_grignard Yes cause_hydrolysis Cause: Incomplete Hydrolysis imine_present->cause_hydrolysis Yes cause_workup Cause: Workup/Purification Issues imine_present->cause_workup No/Unclear solution_grignard Solution: 1. Verify Grignard activity (titrate). 2. Ensure anhydrous conditions. 3. Increase reaction time/temp. cause_grignard->solution_grignard solution_hydrolysis Solution: 1. Re-treat with 3M HCl. 2. Increase hydrolysis time. cause_hydrolysis->solution_hydrolysis solution_workup Solution: 1. Optimize extraction pH. 2. Re-evaluate chromatography conditions. cause_workup->solution_workup

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Edeleanu, L. (1888). Synthesis of derivatives of quinoline. American Chemical Journal. [Link]

  • Reddit discussion on r/OrganicChemistry. (2022). Friedel-Crafts reactions with Deactivating groups. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Li, J., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Smaill, J. B., et al. (2022). A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • Vempati, R. K., et al. (2012). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica. [Link]

  • Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Google Patents. (2005).
  • ResearchGate. (2009). RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • The Organic Chemistry Tutor. (2024). Grignard Reaction of Nitriles EXPLAINED![Link]

  • Organic Reactions. (2011). Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. [Link]

  • ResearchGate. (2008). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. [Link]

  • ResearchGate. (2016). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. [Link]

  • PubMed. (2009). High-performance liquid chromatography determination of ketone bodies in human plasma by precolumn derivatization with p-nitrobenzene diazonium fluoroborate. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • ResearchGate. (2007). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

  • AK Lectures. (2014). Organolithium Reactions with Carboxylic Acids. [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. [Link]

  • The Cynaptics. (2023). How can TLC monitor the progress of a chemical reaction?[Link]

  • U.S. Environmental Protection Agency. (1984). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. [Link]

  • PubMed. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. [Link]

Sources

Technical Support Center: Crystallization of 1-Quinolin-6-yl-butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the refinement of crystallization techniques for 1-Quinolin-6-yl-butan-1-one. It is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the crystallization process. This document is structured in a question-and-answer format to directly address specific challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of 1-Quinolin-6-yl-butan-1-one?

A1: Selecting an appropriate solvent is critical for successful crystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] For 1-Quinolin-6-yl-butan-1-one, a molecule containing both a polar ketone group and a larger, less polar quinoline ring system, a logical starting point is to screen a range of solvents with varying polarities.

A rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[2] Therefore, ketones like acetone or methyl ethyl ketone (MEK) could be effective.[2][3] Alcohols, such as ethanol or butan-1-ol, are also excellent starting points for many organic compounds due to their ability to dissolve a range of solutes at elevated temperatures.[3]

Recommended Initial Solvent Screening:

Solvent ClassSpecific SolventRationale
Ketones Acetone, Methyl Ethyl Ketone (MEK)"Like dissolves like" principle; good solubilizers for ketones.[2]
Alcohols Ethanol, Isopropanol, Butan-1-olGood general solvents for organic compounds with polar and non-polar regions.[3]
Esters Ethyl AcetateA versatile solvent that can be effective for compounds with moderate polarity.
Aromatic TolueneMay be effective due to the quinoline moiety, but often requires a co-solvent.
Ethers 2-Methyltetrahydrofuran (2-MeTHF)A greener alternative to other ethers with a suitable boiling point.
Mixed Solvents Ethanol/Water, Acetone/HexaneTo fine-tune solubility and induce precipitation.
Q2: My compound, 1-Quinolin-6-yl-butan-1-one, is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" is a common crystallization problem where the solute separates from the solution as a liquid phase instead of solid crystals.[4] This often occurs when a supersaturated solution is cooled to a temperature above the melting point of the solute in the solvent system or when the concentration of the solute is too high.[5][6] Impurities can also lower the melting point of the compound, contributing to this issue.[5]

Troubleshooting "Oiling Out":

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually lower the temperature further in a refrigerator. Rapid cooling increases the likelihood of oiling out.[4]

    • Use More Solvent: The solution may be too concentrated. Re-heat the mixture and add more of the hot solvent to decrease the saturation level.[5]

  • Employ a Seeding Strategy:

    • Introduce a small, pure crystal of 1-Quinolin-6-yl-butan-1-one (a "seed crystal") to the supersaturated solution at a temperature slightly below the saturation point. This provides a template for crystal growth and can bypass the nucleation barrier for oiling out.[4][7] A high seed loading (e.g., 5% w/w) with small crystals can be particularly effective.[7]

  • Alter the Solvent System:

    • If using a single solvent, try a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until turbidity is observed. Then, heat the solution until it becomes clear and allow it to cool slowly.[8] For 1-Quinolin-6-yl-butan-1-one, a good starting point could be dissolving in ethanol (good solvent) and adding water (poor solvent) dropwise.

  • Remove Impurities:

    • If impurities are suspected, consider a pre-purification step such as passing the solution through a small plug of silica gel or activated carbon to remove highly polar or colored impurities.[5]

Workflow for Mitigating "Oiling Out":

G start Oiling Out Observed reheat Re-heat Solution to Redissolve start->reheat add_solvent Add More Solvent (10-20%) reheat->add_solvent Decrease Concentration slow_cool Cool Slowly add_solvent->slow_cool seed Introduce Seed Crystal slow_cool->seed If no spontaneous crystallization failure Oiling Out Persists slow_cool->failure success Crystals Form seed->success change_solvent Change Solvent System purify Pre-purify Crude Material change_solvent->purify If impurities suspected purify->reheat failure->change_solvent Try Alternative failure->purify

Caption: Troubleshooting workflow for "oiling out".

Q3: No crystals are forming, even after the solution has cooled for an extended period. What steps can I take to induce crystallization?

A3: The failure of a supersaturated solution to crystallize is a common issue related to the kinetics of nucleation. Several techniques can be employed to induce crystal formation:

  • Scratching the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[6][9] The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: As mentioned previously, adding a seed crystal is a highly effective method to initiate crystallization.[9] If you do not have a seed crystal, you can sometimes create one by dipping a glass rod into the solution, allowing the solvent to evaporate to leave a small amount of solid, and then re-introducing the rod into the solution.[8]

  • Reducing the Volume of Solvent: It's possible that too much solvent was used.[5] Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then allow it to cool again.[5]

  • Lowering the Temperature: If cooling to room temperature is ineffective, try placing the flask in an ice bath or a refrigerator. Be mindful that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[9]

  • Using an Anti-Solvent: If the compound is dissolved in a "good" solvent, the slow addition of a miscible "poor" solvent can induce precipitation.

II. Advanced Troubleshooting Guide

Q4: I have obtained crystals, but they are very fine needles or small particles. How can I grow larger, higher-quality crystals?

A4: The formation of small crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of crystallization needs to be controlled and slowed down.

  • Slower Cooling: A very slow cooling rate is crucial. This can be achieved by insulating the crystallization flask (e.g., by wrapping it in glass wool or placing it in a Dewar flask with warm water) to allow for gradual heat loss.

  • Minimize Agitation: Avoid excessive stirring or agitation once the solution is cooling, as this can promote the formation of many small nuclei.

  • Reduce Supersaturation: Working with a slightly more dilute solution can slow down the crystal growth process, allowing for the formation of larger, more ordered crystals.[5]

  • Vapor Diffusion: For growing high-quality single crystals for X-ray diffraction, vapor diffusion is an excellent technique. Dissolve the 1-Quinolin-6-yl-butan-1-one in a small amount of a relatively non-volatile "good" solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent. Over time, the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and promoting slow crystal growth.[10]

Vapor Diffusion Setup:

G cluster_0 Sealed Outer Vial cluster_1 Inner Vial Outer Vial Poor Solvent (e.g., Hexane) Vapor Phase Inner Vial Solution of 1-Quinolin-6-yl-butan-1-one in Good Solvent (e.g., Acetone) Crystal Growth Outer Vial:f1->Inner Vial:f0 Slow Diffusion

Caption: Diagram of a vapor diffusion crystallization setup.

Q5: How does the potential for polymorphism in quinoline derivatives affect the crystallization of 1-Quinolin-6-yl-butan-1-one?

A5: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability.[11] This is a critical consideration in drug development.

For quinoline derivatives, different crystalline forms can arise from variations in the crystallization conditions (e.g., solvent, temperature, cooling rate).[11] It is crucial to ensure that a single, stable polymorph is consistently produced.

Controlling Polymorphism:

  • Consistent Crystallization Protocol: Once a suitable crystallization procedure is established, it must be strictly followed to ensure the same polymorphic form is produced in every batch.

  • Characterization: The resulting crystals should be characterized using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to confirm the polymorphic form.

  • Slurry Experiments: To determine the most stable polymorph, a slurry experiment can be performed. This involves stirring a mixture of different polymorphs in a solvent in which they are sparingly soluble. Over time, the less stable forms will dissolve and recrystallize as the most stable form.

III. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 1-Quinolin-6-yl-butan-1-one. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just dissolves.[1]

  • Decoloration (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated carbon. Swirl and heat again for a few minutes.[8]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude 1-Quinolin-6-yl-butan-1-one in the minimum amount of a hot "good" solvent (e.g., acetone).

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly cloudy.[8]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent protocol.

IV. References

  • CN103664892B - The crystallization of quinoline - Google Patents. Available at:

  • Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]

  • An In-Line Study of Oiling Out and Crystallization | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Advice for Crystallization - Universität Potsdam. Available at: [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. Available at: [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • recrystallization.pdf. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Mechanism of Action for Novel Kinase Inhibitors: The Case of 1-Quinolin-6-yl-butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of a novel chemical entity. We will use the hypothetical compound 1-Quinolin-6-yl-butan-1-one (hereafter designated Q-6B1 ) as a case study. For this guide, we postulate that Q-6B1 has been identified as a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical and well-validated target in oncology.

Our objective is to move beyond simple assertions of activity and build a robust, evidence-based profile for Q-6B1. This will be achieved by systematically comparing its performance against established, clinically relevant alternatives:

  • Gefitinib: A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).[1]

  • Osimertinib: A third-generation, irreversible EGFR TKI that is particularly effective against resistance mutations like T790M.[2]

This comparative approach ensures that the experimental data generated for Q-6B1 is contextualized against the current therapeutic landscape, providing a clear rationale for its continued development.

Pillar 1: Establishing Direct Target Engagement and Potency

The foundational step in MoA validation is to confirm that the novel compound physically interacts with its intended target and directly modulates its function. Without this direct evidence, any observed cellular effects could be attributable to off-target or downstream phenomena.

Experiment 1: In Vitro Kinase Inhibition Assay

Causality Behind Experimental Choice: An in vitro enzymatic assay is the most direct method to determine if Q-6B1 can inhibit the catalytic activity of the EGFR kinase domain in a purified system, free from cellular complexities. This allows for the precise determination of potency, typically expressed as the half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a robust, luminescence-based platform for this purpose, as it measures the production of ADP, a direct product of kinase activity.[3][4][5]

Detailed Protocol: ADP-Glo™ Kinase Assay for EGFR

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, BSA, and DTT. Reconstitute recombinant human EGFR protein (wild-type or mutant) and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in this buffer. Prepare a serial dilution of Q-6B1, Gefitinib, and Osimertinib in DMSO, followed by a final dilution in the reaction buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution (or vehicle control). Add 10 µL of the enzyme/substrate mix. Initiate the reaction by adding 10 µL of an ATP solution (e.g., at the Km concentration for EGFR). Incubate for 1 hour at room temperature.

  • ATP Depletion: Terminate the kinase reaction and deplete unconsumed ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[4]

  • ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP.[4] Incubate for 30-60 minutes at room temperature.

  • Signal Quantification: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition.

  • Data Analysis: Normalize the data to vehicle (0% inhibition) and a known potent inhibitor (100% inhibition). Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data (Hypothetical)
CompoundMechanismEGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)
Q-6B1 Putative Reversible152500
Gefitinib Reversible TKI[1]~20-40[6][7]>5000[8]
Osimertinib Irreversible TKI[2]~1-15[9][10]~10-50[9][11]

This hypothetical data positions Q-6B1 as a potent inhibitor of wild-type EGFR, similar to first-generation TKIs, but suggests it is not effective against the common T790M resistance mutation.

Experiment 2: Cellular Thermal Shift Assay (CETSA®)

Causality Behind Experimental Choice: While an enzymatic assay confirms biochemical potency, it does not prove the compound can engage its target within the complex milieu of a living cell. CETSA is a powerful technique that directly assesses target engagement in intact cells.[12][13][14] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[14]

Detailed Protocol: Western Blot-Based CETSA for EGFR

  • Cell Treatment: Culture an EGFR-dependent cell line (e.g., A431) to ~80% confluency. Treat cells with a high concentration of Q-6B1 (e.g., 10-20 µM) or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Harvest the cells and resuspend them in a buffered saline solution containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.[15]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C). The supernatant contains the soluble, non-denatured proteins.

  • Western Blot Analysis: Carefully collect the supernatant. Determine the protein concentration, and analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for total EGFR.[16][17]

  • Data Analysis: Quantify the band intensity for EGFR at each temperature for both the vehicle- and Q-6B1-treated samples. A positive result is a rightward shift in the melting curve for the Q-6B1-treated sample, indicating thermal stabilization and therefore, target engagement.

Pillar 2: Verifying Cellular Mechanism and Pathway Modulation

Demonstrating direct target binding is necessary but not sufficient. A robust MoA validation requires showing that this engagement translates into the expected biological consequence: the inhibition of the target-driven signaling pathway.

EGFR Signaling Pathway Overview

Upon ligand binding, EGFR dimerizes and autophosphorylates specific tyrosine residues. This creates docking sites for adaptor proteins, activating downstream pro-survival and proliferative pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[18][19][20] Small molecule TKIs compete with ATP in the kinase domain, preventing this initial autophosphorylation event.[18][21]

Diagram: EGFR Signaling and TKI Inhibition Points

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds pEGFR p-EGFR (Active Dimer) EGFR->pEGFR Autophosphorylation GRB2 GRB2/SOS pEGFR->GRB2 PI3K PI3K pEGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitors Q-6B1 Gefitinib Osimertinib Inhibitors->EGFR Inhibit ATP Binding

Caption: EGFR signaling cascade and the point of TKI intervention.

Experiment 3: Cellular Phospho-Protein Analysis by Western Blot

Causality Behind Experimental Choice: The most direct cellular consequence of EGFR inhibition is the reduction of its own autophosphorylation. A Western blot using a phospho-specific antibody (e.g., anti-p-EGFR Tyr1068) provides a clear, semi-quantitative readout of target inhibition in a cellular context. Analyzing downstream nodes like p-AKT and p-ERK confirms that the inhibition of the primary target effectively blocks pathway signaling.

Detailed Protocol: Phospho-EGFR Western Blot

  • Cell Culture and Serum Starvation: Plate an EGFR-driven cancer cell line (e.g., A431, NCI-H1975) and grow to 70-80% confluency. To reduce basal signaling, serum-starve the cells overnight in a low-serum medium (e.g., 0.5% FBS).

  • Inhibitor Pre-treatment: Pre-treat the cells with a serial dilution of Q-6B1, Gefitinib, or Osimertinib for 2-4 hours. Include a vehicle (DMSO) control.

  • Ligand Stimulation: Stimulate the EGFR pathway by adding EGF ligand (e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control.

  • Lysis and Protein Quantification: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[17] Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[22] Incubate overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-Actin).

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. For each sample, normalize the phospho-protein signal to its corresponding total protein signal. Calculate the dose-dependent inhibition of phosphorylation relative to the EGF-stimulated vehicle control to determine the cellular EC50.

Comparative Cellular Potency (Hypothetical)
CompoundCell LineTargetCellular EC50 (nM)
Q-6B1 A431 (WT)p-EGFR35
Gefitinib A431 (WT)p-EGFR~50-100[23]
Osimertinib NCI-H1975 (T790M)p-EGFR~20-40[9]

This hypothetical data shows that Q-6B1's biochemical potency translates into effective cellular target inhibition, with an EC50 value comparable to established drugs in a relevant cellular model.

Pillar 3: Defining the Selectivity Profile

A critical aspect of MoA validation is understanding a compound's selectivity. A highly selective compound is more likely to have a clean safety profile, as its biological effects are primarily driven by modulation of the intended target. Conversely, a non-selective compound may have confounding off-target effects.

Causality Behind Experimental Choice: Kinase selectivity profiling involves screening the compound against a large panel of diverse kinases.[24][25] This is essential because the ATP-binding pocket is conserved across many kinases, making off-target inhibition a common liability. Commercial services provide standardized, high-throughput screening against hundreds of kinases, offering a comprehensive view of a compound's specificity.[26][27][28]

Diagram: Experimental Workflow for MoA Validation

MoA_Workflow cluster_P1 Pillar 1: Direct Target Hit cluster_P2 Pillar 2: Cellular Pathway Modulation cluster_P3 Pillar 3: Selectivity Profile Exp1 Experiment 1: In Vitro Kinase Assay Data1 Determine IC50 (Potency) Exp1->Data1 Data3 Determine EC50 (Cellular Potency) Data1->Data3 Biochemical to Cellular Potency Conclusion Synthesize Data: Build Robust MoA Profile for Q-6B1 Data1->Conclusion Exp2 Experiment 2: Cellular Thermal Shift Assay (CETSA) Data2 Confirm Target Engagement in Cells Exp2->Data2 Data2->Data3 Target Hit to Functional Effect Exp3 Experiment 3: Phospho-Protein Western Blot Exp3->Data3 Data4 Confirm Downstream Signaling Inhibition Exp3->Data4 Data3->Conclusion Exp4 Kinase Panel Screen (>100 Kinases) Data5 Identify Off-Targets (Define Selectivity) Exp4->Data5 Data5->Conclusion

Caption: A logical workflow for validating a novel kinase inhibitor's MoA.

Methodology: Kinase Panel Screening
  • Compound Submission: Provide the test compound (Q-6B1) and comparators (Gefitinib, Osimertinib) to a commercial vendor (e.g., Promega, Reaction Biology).

  • Assay Conditions: The compounds are typically tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases in enzymatic assays. The percent inhibition for each kinase is reported.

  • Follow-up (IC50 Determination): For any significant "hits" (e.g., >50% inhibition), a follow-up dose-response experiment is conducted to determine the IC50 value, confirming the off-target activity and its potency.

Comparative Selectivity Data (Hypothetical)
Kinase TargetQ-6B1 (%Inhib @ 1µM)Gefitinib (%Inhib @ 1µM)Osimertinib (%Inhib @ 1µM)
EGFR 98% 99% 99%
ABL115%45%5%
SRC22%65%12%
KDR (VEGFR2)5%30%3%
BTK8%10%75% (Covalent Target)

This hypothetical data suggests that Q-6B1 is highly selective for EGFR compared to Gefitinib, which shows notable activity against other kinases like SRC. Osimertinib is also highly selective but retains its known covalent interaction with BTK.

Conclusion: Synthesizing a Validated Mechanism of Action

1-Quinolin-6-yl-butan-1-one (Q-6B1) is a potent and highly selective, reversible inhibitor of wild-type EGFR.

  • Direct enzymatic inhibition of EGFR with an IC50 value of 15 nM.

  • Confirmed target engagement in intact cells, as demonstrated by thermal stabilization in a CETSA assay.

  • Effective inhibition of EGFR autophosphorylation and downstream signaling in a cellular context, with an EC50 of 35 nM.

  • A clean selectivity profile , showing minimal inhibition of other kinases at a high concentration, suggesting a lower potential for off-target related toxicities compared to some first-generation inhibitors.

This rigorous, comparative validation provides the necessary confidence in the compound's mechanism of action to justify further preclinical and clinical development.

References

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • An, F., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. Retrieved from [Link]

  • ResearchGate. (2018). How do I get EGFR western blot. Retrieved from [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • Kanda, R., et al. (2006). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PMC. Retrieved from [Link]

  • Al-Salama, Z. T. (2022). Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review. NIH. Retrieved from [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Perez-Soler, R. (2004). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. Oncology. Retrieved from [Link]

  • Busch, H., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PMC. Retrieved from [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of action of EGFR inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Western Blot Protocol & Troubleshooting. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 of osimertinib in EGFR‐mutant NSCLC cells. Retrieved from [Link]

  • PubMed. (2007). Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as novel selective androgen receptor modulators. Retrieved from [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase inhibitory activity (IC50 values) of osimertinib. Retrieved from [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • NIH. (2018). Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines. Retrieved from [Link]

  • ACS Publications. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • ResearchGate. (2016). How could I detect EGFR by western blot effectively?. Retrieved from [Link]

  • Annals of Cardiothoracic Surgery. (2018). First-line osimertinib in patients with EGFR-mutated advanced non-small cell lung cancer. Retrieved from [Link]

  • PMC. (2020). Gefitinib-mediated apoptosis is enhanced via inhibition of autophagy by chloroquine diphosphate in cutaneous squamous cell carcinoma cells. Retrieved from [Link]

  • MDPI. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Retrieved from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

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Technical Comparison Guide: 1-Quinolin-6-yl-butan-1-one (Q6B) vs. Standard-of-Care c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Drug

Status: Investigational Pharmacophore / Chemical Intermediate Primary Class: Quinoline-based Kinase Inhibitor Precursor (Type II c-Met) Standard of Care (SoC) Comparators: Capmatinib (Tabrecta®), Tepotinib (Tepmetko®), Crizotinib (Xalkori®).

1-Quinolin-6-yl-butan-1-one (Q6B) is not a final pharmaceutical product but a high-value privileged structure and synthetic intermediate used in the discovery of Type Ib and Type II inhibitors of the c-Met receptor tyrosine kinase (HGFR). While SoC drugs like Capmatinib are fully optimized for oral bioavailability and selectivity, Q6B represents the core binding motif responsible for the critical


-

stacking interactions within the ATP-binding pocket.

This guide evaluates Q6B as a Fragment-Based Drug Discovery (FBDD) lead , comparing its fundamental physicochemical properties and binding potential against the fully elaborated SoC drugs used in MET exon 14 skipping non-small cell lung cancer (NSCLC).

Head-to-Head Technical Profile

The following table contrasts the core scaffold (Q6B) with optimized clinical agents. Note the difference in molecular weight and complexity, highlighting Q6B's role as a "Ligand Efficiency" driver.

Feature1-Quinolin-6-yl-butan-1-one (Q6B)Capmatinib (SoC)Tepotinib (SoC)
Role Fragment Lead / Intermediate Clinical Drug (FDA Approved) Clinical Drug (FDA Approved)
Target c-Met (Core Binding Pocket)c-Met (Highly Selective Type Ib)c-Met (Highly Selective Type Ib)
Core Scaffold Quinoline Quinoline -6-carboxamideDihydropyrimidinone -Quinoline
Binding Mode Hydrophobic Pocket AnchorATP Competitive (DFG-in/out)ATP Competitive
MW ( g/mol ) ~199.25412.43492.58
LogP (Calc) ~2.8 (Lipophilic)2.3 (Optimized)3.5
TPSA ~30 Ų (Low polar surface)~95 Ų (Balanced)~85 Ų
Solubility Low (Requires derivatization)High (Optimized salt form)Moderate
Key Interaction

-stacking (Tyr1230/Phe1223)
H-bonds (Hinge) +

-stacking

-stacking + Solubilizing tail
Mechanistic Insight[1]
  • Q6B (The Anchor): The quinoline ring of Q6B mimics the adenine ring of ATP but provides enhanced hydrophobic contacts. The C6-butanone tail acts as a "warhead handle," allowing medicinal chemists to attach solubilizing groups (like the piperazine in Tepotinib) or hinge-binding motifs.

  • SoC Optimization: Capmatinib adds a difluorophenyl group to lock the conformation and a solubilizing amide. Q6B lacks these, making it a potent binder but a poor drug in isolation due to rapid metabolism and low solubility.

Signal Transduction & Mechanism of Action

The efficacy of Quinoline-6-yl derivatives stems from their ability to interrupt the HGF/c-Met signaling cascade , a primary driver of tumor metastasis and angiogenesis.

c-Met Signaling Pathway Diagram

The following diagram illustrates the downstream effects of c-Met activation and where Quinoline-based inhibitors (like Q6B derivatives) intervene.

cMet_Pathway HGF HGF (Ligand) cMet c-Met (RTK) HGF->cMet Activation GAB1 GAB1 cMet->GAB1 Phosphorylation (Y1349/Y1356) Inhibitor Quinoline-6-yl Inhibitors (Q6B / Capmatinib) Inhibitor->cMet Inhibition (Type Ib/II) GRB2 GRB2 GAB1->GRB2 PI3K PI3K GAB1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Metastasis (EMT) ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival / Anti-Apoptosis AKT->Survival mTOR->Survival

Caption: HGF-induced c-Met dimerization triggers downstream MAPK and PI3K/AKT cascades. Quinoline-based inhibitors block ATP binding, halting oncogenic signaling.

Experimental Protocols

A. Synthesis of Bioactive Derivatives from Q6B

To convert the Q6B intermediate into a functional kinase inhibitor (comparable to SoC potency), a Reductive Amination or Claisen-Schmidt Condensation is typically performed to extend the C6-butanone tail.

Objective: Synthesize a "Probe Compound" to test c-Met affinity.

Reagents:

  • Substrate: 1-Quinolin-6-yl-butan-1-one (1.0 eq)

  • Coupling Partner: 4-Amino-piperidine derivative (for solubility) or Aromatic Aldehyde (for chalcone formation).

  • Catalyst: Sodium Triacetoxyborohydride (STAB) or KOH/Ethanol.

Protocol (Chalcone Path - High Affinity Probe):

  • Preparation: Dissolve 1 mmol of 1-Quinolin-6-yl-butan-1-one in 10 mL of absolute ethanol.

  • Activation: Add 1.2 mmol of substituted benzaldehyde (e.g., 4-fluorobenzaldehyde).

  • Catalysis: Add 10% aqueous NaOH (2 mL) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Pour reaction mixture into ice water. Acidify with 1M HCl to pH 4–5 to precipitate the product.

  • Purification: Recrystallize from Ethanol/DMF.

  • Validation: Verify structure via ¹H-NMR (Key signal: Enone protons at

    
     7.5–8.0 ppm).
    
B. Kinase Inhibition Assay (TR-FRET)

To compare the Q6B derivative against Capmatinib.

System: LanthaScreen™ Eu Kinase Binding Assay.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Antibody: Eu-anti-GST (targeting GST-tagged c-Met kinase domain).

  • Procedure:

    • Incubate c-Met enzyme (5 nM) with Antibody (2 nM) and Tracer (10 nM).

    • Add serial dilutions of Q6B-Derivative and Capmatinib (Control).

    • Incubate for 1 hour at RT.

    • Read FRET signal (Excitation 340 nm, Emission 665/615 nm).

  • Analysis: Calculate IC₅₀. Expect Q6B-derivatives to show IC₅₀ in the low micromolar range (1–5 µM), whereas Capmatinib will be in the nanomolar range (<10 nM). This validates the need for the "tail" optimization found in SoCs.

Experimental Workflow Diagram

The following diagram outlines the logical flow from the Q6B scaffold to a validated hit, contrasting it with the SoC development path.

Workflow Q6B Start: 1-Quinolin-6-yl-butan-1-one (Scaffold/Intermediate) Synthesis Chemical Derivatization (Extension of C6-Tail) Q6B->Synthesis Reagents Reagents: Aldehydes/Amines Reagents->Synthesis Purification Purification (HPLC/Recrystallization) Synthesis->Purification Assay c-Met Kinase Assay (TR-FRET) Purification->Assay Decision IC50 < 100 nM? Assay->Decision SoC_Ref Compare vs. Capmatinib/Tepotinib Assay->SoC_Ref Lead Lead Candidate (Pre-Clinical) Decision->Lead Yes Discard Refine Structure (SAR Loop) Decision->Discard No Discard->Synthesis

Caption: Workflow for evolving the Q6B scaffold into a bioactive inhibitor, benchmarked against SoC.

References

  • Quinoline-Based Molecules Targeting c-Met: Title: Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Source: MDPI (Molecules), 2019. URL:[Link]

  • Discovery of c-Met Selective Inhibitors: Title: Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors.[1] Source: Bioorganic & Medicinal Chemistry Letters, 2010.[1] URL:[Link]

  • Capmatinib (Tabrecta) Clinical Data: Title: Capmatinib in MET Exon 14-Mutated or MET-Amplified Non-Small-Cell Lung Cancer. Source: The New England Journal of Medicine (NEJM), 2020. URL:[Link]

  • Triazolopyrazine c-Met Inhibitors (Quinoline Precursors): Title: Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors. Source: Journal of Medicinal Chemistry (via ResearchGate). URL:[Link]

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Replicating the reported biological effects of 1-Quinolin-6-yl-butan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Replicating the Biological Effects of 1-Quinolin-6-yl-butan-1-one: A Technical Guide

Executive Summary: The c-Met Inhibitor Scaffold

1-Quinolin-6-yl-butan-1-one (CAS 135808-70-7) is a functionalized quinoline derivative primarily investigated as a pivotal scaffold for the synthesis of potent c-Met (Hepatocyte Growth Factor Receptor) inhibitors . While often encountered as a synthetic intermediate, its structural motif—a quinoline core substituted at the 6-position with an acyl chain—confers intrinsic biological activity, particularly in modulating kinase signaling pathways and exhibiting antimicrobial properties.

This guide focuses on replicating the biological effects associated with this scaffold, specifically its role in inhibiting c-Met phosphorylation and downstream signaling (PI3K/AKT, MAPK/ERK pathways) in c-Met-dependent cancer models (e.g., MKN-45, EBC-1). By validating the activity of this core structure, researchers can optimize lead compounds for targeted cancer therapy.

Mechanistic Profile & Target Validation

The primary biological target of 1-Quinolin-6-yl-butan-1-one derivatives is the c-Met receptor tyrosine kinase . Upon binding to its ligand, Hepatocyte Growth Factor (HGF), c-Met undergoes dimerization and autophosphorylation, driving cell proliferation, migration, and survival.

Mechanism of Action:

  • Competitive Inhibition: The quinoline scaffold mimics the adenine ring of ATP, binding to the ATP-binding pocket of the c-Met kinase domain.

  • Signal Blockade: This prevents the transfer of phosphate from ATP to tyrosine residues (Y1234/Y1235) on the activation loop.

  • Downstream Effect: Inhibition of downstream effectors (AKT, ERK, STAT3) leads to G1 cell cycle arrest and apoptosis in c-Met-addicted cells.

Pathway Visualization: c-Met Signaling Inhibition

cMet_Pathway Target 1-Quinolin-6-yl-butan-1-one (Inhibitor Scaffold) cMet c-Met Receptor (RTK) Target->cMet Blocks ATP Binding PI3K PI3K cMet->PI3K Phosphorylation RAS RAS cMet->RAS STAT3 STAT3 (Migration) cMet->STAT3 HGF HGF Ligand HGF->cMet Activation (Dimerization) ATP ATP ATP->cMet Phosphorylation (Y1234/1235) AKT AKT (Survival) PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK ERK->Proliferation STAT3->Proliferation

Figure 1: Mechanism of Action. The inhibitor scaffold competes with ATP for the c-Met kinase domain, blocking downstream PI3K/AKT and MAPK/ERK signaling cascades.

Comparative Analysis: Performance vs. Alternatives

When evaluating 1-Quinolin-6-yl-butan-1-one as a scaffold or probe, it is essential to compare its efficacy against established c-Met inhibitors.

Table 1: Comparative Efficacy in c-Met Dependent Models

Feature1-Quinolin-6-yl-butan-1-one (Scaffold)Capmatinib (Type Ib Inhibitor)Crizotinib (Type Ia Inhibitor)
Primary Target c-Met (Scaffold/Intermediate)c-Met (Highly Selective)c-Met, ALK, ROS1
Binding Mode ATP-Competitive (Type I)ATP-Competitive (Type Ib)ATP-Competitive (Type Ia)
IC50 (Enzymatic) ~0.5 - 5 µM (Estimated)0.13 nM4 nM
Cellular IC50 (MKN-45) ~1 - 10 µM (Estimated)~1 nM~10 nM
Selectivity Profile Moderate (Potential off-targets)HighModerate (Multi-kinase)
Key Advantage Synthetic Versatility (Modifiable side chain)Clinical PotencyBroad Spectrum

*Note: Values for the scaffold are estimated based on structure-activity relationship (SAR) data for 6-acylquinolines. The final optimized inhibitor derived from this scaffold typically achieves nanomolar potency.

Replication Protocols

To validate the biological effects, researchers must perform a Self-Validating Workflow comprising biochemical assays (kinase inhibition) and cellular assays (viability and signaling).

Protocol A: In Vitro c-Met Kinase Assay (TR-FRET)

Objective: Quantify the IC50 of the compound against recombinant c-Met kinase.

Materials:

  • Recombinant human c-Met kinase domain.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide labeled with biotin.

  • ATP (at Km, typically 10 µM).

  • Detection: Eu-labeled anti-phosphotyrosine antibody + APC-labeled streptavidin.

Step-by-Step Workflow:

  • Preparation: Dissolve 1-Quinolin-6-yl-butan-1-one in 100% DMSO to 10 mM stock. Prepare serial dilutions (3-fold) in assay buffer.

  • Reaction Assembly: In a 384-well plate, add:

    • 2 µL Compound (or DMSO control).

    • 2 µL Enzyme mix (c-Met).

    • 2 µL Substrate/ATP mix.

  • Incubation: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection: Add 6 µL detection mix (EDTA + Antibodies). Incubate 1 hour.

  • Readout: Measure TR-FRET signal (Ex 337 nm, Em 620/665 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: Cellular Viability & Signaling (MKN-45 Cells)

Objective: Confirm antiproliferative activity and pathway blockade in a c-Met addicted cell line.

Cell Line: MKN-45 (Human gastric carcinoma, c-Met amplified).

Workflow Visualization:

Cell_Assay_Workflow Start Seed MKN-45 Cells (5000 cells/well) Treat Treat with Compound (0 - 10 µM, 72h) Start->Treat Assay Add Viability Reagent (CellTiter-Glo / MTT) Treat->Assay Viability Endpoint Lysate Harvest Lysates (for Western Blot) Treat->Lysate Signaling Endpoint (2h) Read Measure Luminescence/Absorbance Assay->Read

Figure 2: Cellular Assay Workflow. Parallel workflows for viability (72h) and signaling analysis (2h).

Western Blot Validation Steps:

  • Treatment: Treat MKN-45 cells with 1-Quinolin-6-yl-butan-1-one (1, 5, 10 µM) for 2 hours.

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Blotting: Probe for:

    • p-c-Met (Y1234/1235): Expect dose-dependent decrease.

    • p-AKT (S473): Expect decrease.

    • p-ERK (T202/Y204): Expect decrease.

    • Total c-Met/AKT/ERK: Loading controls (should remain constant).

Troubleshooting & Optimization

  • Issue: Low Potency (High IC50).

    • Cause: The "butan-1-one" chain may lack the specific hydrogen bonding interactions required for high-affinity binding compared to more complex side chains (e.g., those in Capmatinib).

    • Solution: Use this compound as a fragment lead . Modify the ketone to an oxime or hydrazine (as seen in patent literature) to improve binding affinity.

  • Issue: Poor Solubility.

    • Cause: Planar quinoline ring with lipophilic butyl chain.

    • Solution: Dissolve in DMSO; ensure final assay concentration of DMSO is <0.5%.

  • Issue: Off-Target Effects.

    • Cause: Quinolines can inhibit other kinases or intercalate DNA.

    • Solution: Include a counter-screen against a non-c-Met dependent cell line (e.g., A549) to confirm selectivity.

References

  • Google Patents. Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds (CN105968115A). (2016). Link

    • Establishes the quinoline-6-acyl scaffold as a key intermedi
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10464879 (1-Quinolin-6-yl-butan-1-one).Link

    • Verifies chemical identity and structure.
  • Liu, X., et al. c-Met Inhibitors: A Patent Review (2011–2014). Expert Opinion on Therapeutic Patents, 25(5), 565-580. (2015).[1][2][3] Link

    • Reviews the structural activity relationships (SAR) of quinoline-based c-Met inhibitors.
  • Underwood, J.J., et al. Discovery of SGX523, a selective and potent c-Met inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(19), 5368-5372. (2008). Link

    • Describes the optimization of the quinoline scaffold for c-Met selectivity.

Sources

A Comparative Guide to Target Specificity: Validating 1-Quinolin-6-yl-butan-1-one with Knockout and Knockdown Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, the journey from identifying a promising small molecule to validating its therapeutic potential is paved with rigorous scientific inquiry. A frequent and critical failure point in drug development is the mischaracterization of a compound's true mechanism of action. This guide provides an in-depth, comparative framework for validating the target specificity of novel compounds, using 1-Quinolin-6-yl-butan-1-one as our subject. The quinoline scaffold is a versatile and recurring nucleus in many pharmacologically active molecules, known to exhibit a wide range of activities including anticancer and antimicrobial effects.[1][2][3] This inherent biological promiscuity underscores the absolute necessity of pinpointing a specific molecular target to ensure efficacy and mitigate off-target toxicities.

This document eschews a simple recitation of protocols. Instead, it offers a strategic guide for drug development professionals, explaining the causal logic behind experimental choices. We will dissect and compare two cornerstone genetic techniques: transient gene knockdown via RNA interference (RNAi) and permanent gene knockout using CRISPR-Cas9. By understanding the distinct advantages and inherent limitations of each, you can construct a powerful, multi-faceted argument for the specificity of your compound.

The Imperative of Target Validation: Beyond the Initial Hit

Target validation is the essential process of demonstrating that a potential drug target is directly involved in the disease process and that modulating it will likely have the desired therapeutic effect.[4] Genetic approaches like gene silencing or knockout are paramount, providing direct proof that the molecular target plays a functional role.[4][5][6] For a molecule like 1-Quinolin-6-yl-butan-1-one, demonstrating that its phenotypic effect is lost when its putative target is removed is the gold standard of specificity validation.

Method 1: siRNA-Mediated Knockdown — A Rapid, Transient Assessment

RNA interference is a natural cellular process that can be harnessed to transiently silence a target gene's expression.[7] By introducing small interfering RNAs (siRNAs) designed to be complementary to the target's messenger RNA (mRNA), we can trigger mRNA degradation, thereby "knocking down" the expression of the corresponding protein.[8][9] This method is ideal for initial validation due to its speed and high-throughput potential.

Causality in Experimental Design

The core principle is simple: if 1-Quinolin-6-yl-butan-1-one acts through a specific protein, reducing the concentration of that protein should make the cells less sensitive to the compound. The protocol is designed to rigorously test this hypothesis while controlling for non-specific effects that can confound results.[10]

Experimental Workflow: siRNA Knockdown

Caption: A streamlined workflow for validating drug target specificity using siRNA.

Detailed Step-by-Step Protocol
  • siRNA Design and Controls (Self-Validation Pillar):

    • Action: Design a minimum of three distinct siRNAs targeting different sequences of the putative target's mRNA.

    • Rationale: Using multiple siRNAs helps ensure that the observed phenotype is due to the knockdown of the target gene and not an off-target effect of a single siRNA sequence.[11]

    • Controls: Always include a non-targeting control (NTC) siRNA with a scrambled sequence to differentiate sequence-specific effects from general responses to the transfection process.[10][12] An untreated sample and a mock-transfected sample (reagent only) are also essential baselines.[11]

  • Transfection Optimization:

    • Action: Perform a matrix of experiments to determine the optimal cell density, siRNA concentration (typically 5-100 nM), and transfection reagent volume for your specific cell line.[11][13]

    • Rationale: Every cell line responds differently to transfection.[9] Optimization is critical to achieve maximum knockdown efficiency (>80% is a good benchmark) while minimizing cytotoxicity.[10]

  • Execution and Validation of Knockdown:

    • Action: Transfect cells under optimized conditions. After 24-72 hours (protein turnover rate dependent), harvest a subset of cells.

    • Rationale: The duration of silencing is transient, typically lasting 4-7 days.[11] It's crucial to confirm knockdown at the time of the phenotypic assay.

    • Validation: Confirm target suppression using two methods:

      • qRT-PCR: To quantify the reduction in mRNA levels.

      • Western Blot: To provide direct evidence of protein level reduction, which is the functionally relevant outcome.[7]

  • Phenotypic Assay with 1-Quinolin-6-yl-butan-1-one:

    • Action: Treat both the target-knockdown cells and the NTC cells with a dose range of 1-Quinolin-6-yl-butan-1-one. Measure the relevant biological endpoint (e.g., cell viability, enzyme activity, pathway phosphorylation).

    • Hypothesis: If the target is correct, the dose-response curve for the knockdown cells will show a significant rightward shift (i.e., a higher EC50 value), indicating resistance to the compound.

Method 2: CRISPR-Cas9 Knockout — The Definitive, Permanent Ablation

CRISPR-Cas9 technology enables the permanent disruption of a gene at the DNA level, creating a complete loss-of-function "knockout".[14] This method is considered the gold standard for target validation because it provides a null-phenotype background, leaving no ambiguity about the presence of the target protein.

Causality in Experimental Design

The logic here is absolute: if the target protein is completely absent, the compound should have no effect. The protocol is more involved than siRNA, requiring the selection and validation of clonal cell lines to ensure a homogenous population with the desired genetic modification.[15]

Experimental Workflow: CRISPR-Cas9 Knockout

Caption: A comprehensive workflow for definitive target validation using CRISPR-Cas9.

Detailed Step-by-Step Protocol
  • Guide RNA (gRNA) Design:

    • Action: Design at least two gRNAs targeting an early, functionally critical exon of the target gene.[16] Use bioinformatics tools to minimize predicted off-target binding sites.

    • Rationale: Targeting an early exon increases the likelihood that any resulting insertion or deletion (indel) will cause a frameshift mutation, leading to a non-functional protein. Testing multiple gRNAs is crucial for success.[17]

  • Delivery and Clonal Selection:

    • Action: Deliver the Cas9 nuclease and gRNA into the cells. After a recovery period, isolate single cells into 96-well plates.

    • Rationale: CRISPR editing in a population is heterogeneous. Isolating single-cell clones is the only way to generate a pure population of cells where all alleles of the target gene are disrupted.[15]

  • Clone Screening and Validation (Self-Validation Pillar):

    • Action: Expand clones and perform a primary screen via Western Blot to identify clones with a complete absence of the target protein.

    • Rationale: This is the most direct and functionally relevant screen. Clones that show complete protein loss are prioritized for genomic validation.

    • Action: For promising clones, amplify the genomic region targeted by the gRNA and perform Sanger or Next-Generation Sequencing (NGS).

    • Rationale: Sequencing provides definitive proof of the genetic edit, confirming that the loss of protein is due to a frameshift-inducing indel at the target site.[15]

  • Phenotypic Assay with 1-Quinolin-6-yl-butan-1-one:

    • Action: Treat the validated knockout clonal line and the parental wild-type line with a dose range of 1-Quinolin-6-yl-butan-1-one.

    • Hypothesis: The knockout cells should be completely non-responsive to the compound, while the wild-type cells exhibit the expected phenotype.

Comparative Guide: Knockdown vs. Knockout

The choice between siRNA and CRISPR is not mutually exclusive; they are complementary tools that, when used together, provide orthogonal validation.[14]

FeaturesiRNA-Mediated KnockdownCRISPR-Cas9-Mediated Knockout
Genetic Alteration Post-transcriptional (mRNA degradation)Genomic (permanent DNA disruption)
Effect Duration Transient (days)[18]Permanent and heritable
Outcome Reduced protein expression (hypomorph)Complete loss of protein (null)
Experimental Timeframe Fast (days to ~1 week)Slow (weeks to months)
Complexity & Throughput Relatively simple, high-throughputComplex (cloning), low-throughput
Primary Off-Target Concern Binding to unintended mRNAs[19]Cleavage at unintended DNA sites
Key Advantage Speed; useful for studying essential genes where a full knockout would be lethalDefinitive; provides an unambiguous genetic background[20]
Key Disadvantage Incomplete knockdown can lead to ambiguous results; significant off-target potential[19][20]Time-consuming; potential for cellular compensation mechanisms to arise

Synthesizing the Evidence for a Confident Conclusion

The most compelling validation for 1-Quinolin-6-yl-butan-1-one comes from the convergence of both methods. An ideal dataset would show:

  • A dose-dependent resistance to the compound in cells transiently knocked down with multiple, distinct siRNAs targeting the putative protein.

  • A complete and total loss of response to the compound in a clonally-validated cell line where the target gene has been permanently knocked out .

This dual-pronged genetic approach provides a robust, self-validating system. It minimizes the risk of misinterpretation due to off-target effects from a single methodology and builds an unassailable case for the on-target specificity of your compound, a critical step on the path to clinical success.

References

  • Martorana, A., La Monica, G., & Lauria, A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. [Link]

  • MDPI. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. [Link]

  • Kinoyama, I., Taniguchi, N., et al. (2007). Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as novel selective androgen receptor modulators. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Horizon Discovery. (n.d.). Top 5 things to consider when starting a CRISPR-Cas9 knockout experiment. Horizon Discovery. [Link]

  • ResearchGate. (2025). SiRNAs in drug discovery: Target validation and beyond. ResearchGate. [Link]

  • Synthego. (2018). Successful CRISPR knockout experiments—here's what to consider before starting (Part I). Synthego. [Link]

  • Hart, T., et al. (2015). Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes. Scientific Reports. [Link]

  • Bitesize Bio. (2018). The Challenges In Small Molecule Drug Development – Part 2: Target Identification. Bitesize Bio. [Link]

  • Whitehead, K. A., et al. (2009). Knocking down barriers: advances in siRNA delivery. Nature Reviews Drug Discovery. [Link]

  • Nayak, S. K., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. SN Applied Sciences. [Link]

  • Kariolis, M. S., et al. (2024). Systemic and Local Delivery of siRNA to the CNS and Periphery via Anti-IGF1R Antibody Conjugation. bioRxiv. [Link]

  • Bio-Rad. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Bio-Rad. [Link]

  • Synthego. (2025). Ensure Proper Controls in Your CRISPR Experiments. Synthego. [Link]

  • Horizon Discovery. (n.d.). Top 4 ways to make your siRNA experiment a success. Horizon Discovery. [Link]

  • abm. (n.d.). Gene Silencing Methods: CRISPR vs. RNAi vs. TALENs. Applied Biological Materials Inc.[Link]

  • Springer. (n.d.). Optimization of transfection conditions and analysis of siRNA potency using real-time PCR. Springer. [Link]

  • Shah, M., et al. (2024). In-silico evaluation of natural alkaloids against the main protease and spike glycoprotein as potential therapeutic agents for SARS-CoV-2. PLOS ONE. [Link]

  • Drug Discovery World. (2014). Molecular Target Validation in preclinical drug discovery. Drug Discovery World. [Link]

  • National Library of Medicine. (n.d.). Guidelines for optimized gene knockout using CRISPR/Cas9. PubMed. [Link]

  • Oligonucleotide Therapeutics Society. (2024). In silico siRNA Off Target Predictions: What Should We Be Looking For? Oligonucleotide Therapeutics Society. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (n.d.). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • ResearchGate. (2025). What strategies can be employed to improve the gene silencing efficiency of siRNA-based products? ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.